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  • Product: Ethyl [isopropyl(methyl)amino]acetate
  • CAS: 1040048-25-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl [isopropyl(methyl)amino]acetate: Synthesis, Purification, and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of ethyl [isopropyl(methyl)amino]acetate, a tertiary amino...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl [isopropyl(methyl)amino]acetate, a tertiary amino acid ester with potential applications in synthetic chemistry and drug development. This document delves into its fundamental properties, outlines robust synthetic methodologies, and details analytical techniques for its characterization, offering a self-validating framework for its preparation and analysis.

Core Compound Identification and Properties

Ethyl [isopropyl(methyl)amino]acetate, also known by its IUPAC name ethyl 2-[methyl(propan-2-yl)amino]acetate, is a non-commercially available chemical compound. Its unique structure, featuring a tertiary amine and an ethyl ester, makes it a valuable building block in organic synthesis.

CAS Registry Number: 1040048-25-6[1]

Physicochemical Properties

A summary of the key physicochemical properties of ethyl [isopropyl(methyl)amino]acetate is presented in Table 1. These computed properties provide essential information for handling, reaction setup, and purification.

PropertyValueSource
Molecular FormulaC₈H₁₇NO₂ChemScene[1]
Molecular Weight159.23 g/mol ChemScene[1]
IUPAC Nameethyl 2-[methyl(propan-2-yl)amino]acetate
SMILESCCOC(=O)CN(C)C(C)CChemScene[1]

Synthesis of Ethyl [isopropyl(methyl)amino]acetate

The synthesis of ethyl [isopropyl(methyl)amino]acetate can be approached through two primary and reliable routes: N-alkylation of a secondary amine precursor or reductive amination. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: N-Alkylation of Ethyl Sarcosinate

This method involves the direct alkylation of the secondary amine of ethyl sarcosinate (ethyl N-methylglycinate) with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic nitrogen atom of the sarcosinate attacks the electrophilic carbon of the isopropyl halide.

Rationale: This approach is straightforward and utilizes readily available starting materials. The use of a base is crucial to deprotonate the secondary amine, thereby increasing its nucleophilicity. The choice of a non-nucleophilic base is preferred to avoid competing reactions with the alkyl halide.

Experimental Protocol: N-Alkylation of Ethyl Sarcosinate with 2-Bromopropane

Materials:

  • Ethyl sarcosinate hydrochloride

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add ethyl sarcosinate hydrochloride.

  • Add anhydrous acetonitrile to the flask to form a suspension.

  • Add anhydrous potassium carbonate (2.5 equivalents) to the suspension. The in-situ neutralization of the hydrochloride salt generates the free secondary amine.

  • Add 2-bromopropane (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl [isopropyl(methyl)amino]acetate.

Method 2: Reductive Amination

This alternative synthetic route involves the reaction of ethyl glyoxylate with N-methylisopropylamine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Rationale: Reductive amination is a highly versatile and efficient method for the synthesis of amines. The use of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is advantageous as it is selective for the reduction of the iminium ion in the presence of the aldehyde.

Experimental Protocol: Reductive Amination of Ethyl Glyoxylate with N-Methylisopropylamine

Materials:

  • Ethyl glyoxylate (solution in toluene or freshly prepared)

  • N-Methylisopropylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of ethyl glyoxylate in anhydrous dichloromethane.

  • Add N-methylisopropylamine (1.0-1.2 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to afford the crude ethyl [isopropyl(methyl)amino]acetate.

Synthesis_Workflows cluster_alkylation Method 1: N-Alkylation cluster_reductive_amination Method 2: Reductive Amination A1 Ethyl Sarcosinate HCl A4 Reaction & Reflux A1->A4 A2 2-Bromopropane A2->A4 A3 Base (K₂CO₃) A3->A4 A5 Work-up & Purification A4->A5 A6 Ethyl [isopropyl(methyl)amino]acetate A5->A6 B1 Ethyl Glyoxylate B4 Reaction B1->B4 B2 N-Methylisopropylamine B2->B4 B3 Reducing Agent (STAB) B3->B4 B5 Work-up & Purification B4->B5 B6 Ethyl [isopropyl(methyl)amino]acetate B5->B6

Caption: Synthetic routes to ethyl [isopropyl(methyl)amino]acetate.

Purification

The crude product obtained from either synthetic route will likely contain unreacted starting materials and byproducts. Purification is essential to obtain the compound in high purity for subsequent applications and accurate analytical characterization.

Distillation

For larger quantities and thermally stable compounds, vacuum distillation is an effective purification method. The boiling point of the target compound will be significantly lower under reduced pressure, allowing for separation from less volatile impurities.

Column Chromatography

For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography is the preferred method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for eluting the desired product. The polarity of the eluent should be carefully optimized based on TLC analysis.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of the synthesized ethyl [isopropyl(methyl)amino]acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Features:

  • Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂).

  • Isopropyl group: A septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH(CH₃)₂).

  • N-Methyl group: A singlet for the methyl protons (NCH₃).

  • Methylene group adjacent to nitrogen: A singlet for the methylene protons (NCH₂CO).

Expected ¹³C NMR Spectral Features:

  • Signals corresponding to the carbonyl carbon of the ester, the two carbons of the ethyl group, the two distinct carbons of the isopropyl group, the N-methyl carbon, and the methylene carbon adjacent to the nitrogen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Ionization (EI) is a common technique for volatile compounds like esters.

Expected Mass Spectral Features (EI-MS):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 159).

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester.

    • Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. This is often a prominent peak in the mass spectra of amines.

    • Fragmentation of the isopropyl group.

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry (EI-MS) Start->MS GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Start->GCMS HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Structure Structural Confirmation NMR->Structure MS->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity HPLC->Purity

Caption: Analytical workflow for compound characterization.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of volatile compounds and can also provide mass spectral data for identification. A non-polar capillary column (e.g., DB-5ms or equivalent) is typically suitable for the separation of such esters. The use of a temperature gradient program will ensure good separation of the product from any residual starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of the compound. A reversed-phase C18 column is a common choice for the analysis of moderately polar organic molecules. A mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape, would be appropriate.[2] The detection can be performed using a UV detector at a low wavelength (around 210 nm) as the compound lacks a strong chromophore.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of ethyl [isopropyl(methyl)amino]acetate. The detailed protocols and the underlying scientific rationale are designed to empower researchers in their synthetic endeavors. The self-validating nature of the described analytical workflow ensures the confident identification and purity assessment of the target compound, facilitating its use in further research and development.

References

  • Villar, M., et al. (2014). Microwave-assisted extraction and HPLC coupled with fluorescence detection and capillary electrophoresis for the analysis of surfactants.

Sources

Exploratory

Toxicity Profile, Metabolic Stability, and Safety Data for Ethyl [isopropyl(methyl)amino]acetate (CAS 1040048-25-6)

Executive Summary Ethyl[isopropyl(methyl)amino]acetate (also known as ethyl N-isopropyl-N-methylglycinate) is a specialized N-alkylated amino acid ester utilized primarily as a versatile building block in organic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl[isopropyl(methyl)amino]acetate (also known as ethyl N-isopropyl-N-methylglycinate) is a specialized N-alkylated amino acid ester utilized primarily as a versatile building block in organic synthesis and prodrug design. Because of its unique structural motif—a tertiary amine coupled with an ethyl ester—it exhibits specific physicochemical properties that enhance membrane permeability[1]. However, these same structural features dictate its toxicological profile and metabolic fate. This whitepaper provides a comprehensive, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) aligned analysis of its Material Safety Data Sheet (MSDS) parameters, hypothesized metabolic pathways, and self-validating experimental protocols for evaluating its in vitro safety and stability.

Chemical Identity & Structural Profiling

The compound belongs to the class of substituted glycinates. The esterification of the carboxylic acid significantly increases the molecule's lipophilicity (LogP ~0.89 - 1.4), facilitating passive diffusion across lipid bilayers[1],[2]. The tertiary amine introduces a pH-dependent ionization profile, which is a critical variable when formulating the compound for biological assays.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name Ethyl [isopropyl(methyl)amino]acetate[1]
CAS Number 1040048-25-6[1]
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [1]
SMILES CCOC(=O)CN(C)C(C)C[2]
LogP 0.8897 – 1.4[1],[2]
Topological Polar Surface Area (TPSA) 29.54 Ų[2]

Toxicity Profile & MSDS Analysis

Based on standardized Global Harmonized System (GHS) classifications, ethyl [isopropyl(methyl)amino]acetate is designated with the GHS07 (Exclamation Mark) pictogram and the signal word Warning [2].

The causality behind these hazards stems directly from its chemical structure. The ester moiety can undergo localized hydrolysis upon contact with moisture on the skin or mucosal membranes, generating mild localized pH shifts. Furthermore, the basicity of the tertiary amine contributes to its potential as a severe eye and respiratory irritant.

Table 2: GHS Hazard and Precautionary Statements

CodeClassificationDescription
H302 Acute Toxicity (Oral)Harmful if swallowed.
H315 Skin Corrosion/IrritationCauses skin irritation.
H319 Serious Eye Damage/IrritationCauses serious eye irritation.
H335 STOT (Single Exposure)May cause respiratory irritation.
P261 PreventionAvoid breathing dust/fume/gas/mist/vapors/spray.
P280 PreventionWear protective gloves/clothing/eye & face protection.
P305+P351 ResponseIF IN EYES: Rinse cautiously with water for several minutes.

Mechanistic Toxicology & Pharmacokinetics

When introduced into a biological system, amino acid esters rarely remain intact. They are highly susceptible to rapid Phase I metabolism. Drawing upon established pharmacokinetic principles for esterified prodrugs, the primary metabolic clearance pathway for ethyl [isopropyl(methyl)amino]acetate is hepatic and plasma hydrolysis[3].

are the primary enzymes responsible for cleaving the ethyl ester bond, releasing ethanol and the active/polar metabolite, N-isopropyl-N-methylglycine[3],[4]. Following ester hydrolysis, the N-alkyl groups (specifically the isopropyl and methyl moieties) are subject to oxidative N-dealkylation by Cytochrome P450 (CYP450) enzymes, primarily CYP3A4, leading to further degradation.

Metabolism Parent Ethyl[isopropyl(methyl)amino]acetate (Parent Compound) CES Carboxylesterase (CES1/CES2) Hydrolysis Parent->CES Hepatic/Plasma Metabolite1 N-isopropyl-N-methylglycine + Ethanol CES->Metabolite1 CYP Cytochrome P450 N-Dealkylation Metabolite1->CYP Phase I Excretion Renal Excretion Metabolite1->Excretion Phase II / Direct Metabolite2 N-methylglycine Derivatives CYP->Metabolite2 Metabolite2->Excretion

Proposed metabolic degradation pathway of the ester.

Experimental Workflows: Toxicity & Stability Profiling

To empirically validate the safety and half-life of this compound, researchers must employ self-validating assays. The following protocols integrate internal controls to ensure that any observed toxicity or degradation is an artifact of the compound itself, not assay failure.

Protocol 1: In Vitro Hepatocyte Cytotoxicity Assay (ATP Luminescence)

Causality Rationale: ATP depletion is a highly sensitive, early indicator of cellular metabolic dysfunction. It provides a more rapid and reliable readout of compound-induced cytotoxicity than membrane-leakage assays (e.g., LDH release).

Step-by-Step Methodology:

  • Cell Plating: Seed primary human hepatocytes in a 96-well opaque plate at a density of 50,000 cells/well in Williams' E medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of ethyl[isopropyl(methyl)amino]acetate in anhydrous DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 μM to 100 μM.

  • Internal Controls (Self-Validation):

    • Positive Control: Chlorpromazine (50 μM) to confirm assay sensitivity to hepatotoxins.

    • Negative Control: 0.1% DMSO vehicle to establish baseline viability.

    • Blank: Cell-free media to subtract background luminescence.

  • Incubation: Expose cells to the compound/controls for 24 hours.

  • Detection: Add an equal volume of ATP-monitoring luminescence reagent (e.g., CellTiter-Glo®) to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

  • Quantification: Read luminescence on a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Liver Microsomal Stability Assay

Causality Rationale: Because amino acid esters are primarily hydrolyzed by CES in the liver, assessing CES- and CYP-mediated degradation via LC-MS/MS is crucial. UV absorbance alone cannot reliably distinguish the parent ester from its highly polar carboxylic acid metabolite.

Step-by-Step Methodology:

  • Reaction Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL protein), 1 μM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls:

    • Enzymatic Positive Control: Enalapril (known CES substrate) and Midazolam (known CYP3A4 substrate).

    • Negative Control: Heat-inactivated HLMs (incubated at 90°C for 10 min) to differentiate enzymatic degradation from spontaneous chemical hydrolysis.

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (for CYP activity).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound and calculate the in vitro half-life (t₁/₂).

Workflow Prep Compound Preparation Incubation Hepatocyte Incubation Prep->Incubation Assay ATP Luminescence Viability Assay Incubation->Assay Toxicity LCMS LC-MS/MS Quantification Incubation->LCMS Stability Analysis Data Analysis & IC50 Calculation Assay->Analysis LCMS->Analysis

High-throughput in vitro toxicity and stability screening workflow.

Safe Handling & Decontamination Protocols

Due to its H315 and H319 classifications, strict adherence to PPE is required.

  • Engineering Controls: All manipulations of the neat liquid or powder must be performed inside a certified Class II biological safety cabinet or chemical fume hood to mitigate H335 (respiratory irritation) risks.

  • Decontamination: In the event of a spill, neutralize the area with a mild, slightly acidic solution (e.g., 5% acetic acid) to protonate the tertiary amine, significantly reducing its volatility and facilitating safe cleanup with absorbent spill pads.

References

  • Ethyl [isopropyl(methyl)amino]acetate | C8H17NO2 | CID 23465149 - PubChem -[Link]

  • Nucleoside ester prodrug substrate specificity of liver carboxylesterase - PubMed -[Link]

  • Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues | Molecular Pharmaceutics - ACS Publications -[Link]

Sources

Foundational

Ethyl [isopropyl(methyl)amino]acetate molecular weight and boiling point

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl [isopropyl(methyl)amino]acetate is an organic compound with potential applications in pharmaceutical synthesis and drug development. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl [isopropyl(methyl)amino]acetate is an organic compound with potential applications in pharmaceutical synthesis and drug development. As a substituted amino acid ester, it possesses functionalities that make it an interesting building block for more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, offering field-proven insights for its use in a research and development setting.

Physicochemical Properties

The fundamental physicochemical properties of Ethyl [isopropyl(methyl)amino]acetate are crucial for its handling, characterization, and application in synthesis.

PropertyValueSource
Molecular Weight 159.23 g/mol [1][2]
Molecular Formula C8H17NO2[1][2]
Boiling Point Estimated to be in the range of 180-200 °CInferred from related compounds

A Note on the Boiling Point:

Synthesis and Purification

The synthesis of Ethyl [isopropyl(methyl)amino]acetate can be approached through several synthetic strategies, primarily involving the alkylation of an amine.

Synthetic Workflow

cluster_0 Synthesis of Ethyl [isopropyl(methyl)amino]acetate reagent1 Ethyl chloroacetate reaction Nucleophilic Substitution reagent1->reaction reagent2 N-isopropylmethylamine reagent2->reaction product Ethyl [isopropyl(methyl)amino]acetate base Base (e.g., K2CO3 or Et3N) base->reaction solvent Solvent (e.g., Acetonitrile or DMF) solvent->reaction reaction->product

Caption: General synthetic scheme for Ethyl [isopropyl(methyl)amino]acetate.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of N-isopropylmethylamine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate or triethylamine (1.2 equivalents).

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, filter off the solid base. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

Purification Workflow

cluster_1 Purification Process crude_product Crude Product distillation Fractional Distillation under Reduced Pressure crude_product->distillation pure_product Pure Ethyl [isopropyl(methyl)amino]acetate distillation->pure_product impurities Removal of Impurities (e.g., starting materials, by-products) distillation->impurities

Caption: Purification workflow for Ethyl [isopropyl(methyl)amino]acetate.

Experimental Protocol: Purification

Common impurities in the crude product include unreacted starting materials and by-products. Purification can be effectively achieved by fractional distillation under reduced pressure.

  • Initial Purification: As described in the synthesis work-up, washing the organic extract with water is a crucial first step to remove water-soluble impurities.

  • Drying: Thoroughly dry the organic phase containing the crude product using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Distillation: Perform fractional distillation under reduced pressure. The lower pressure is necessary to prevent decomposition of the product at high temperatures. The pure Ethyl [isopropyl(methyl)amino]acetate should be collected at a fraction corresponding to its boiling point at the given pressure.

Applications in Research and Drug Development

While specific applications for Ethyl [isopropyl(methyl)amino]acetate are not extensively documented, its structural motifs suggest its utility as a versatile intermediate in medicinal chemistry and organic synthesis. Its role as a building block can be inferred from the applications of similar compounds.

Potential as a Pharmaceutical Intermediate

The presence of a tertiary amine and an ester group makes Ethyl [isopropyl(methyl)amino]acetate a valuable precursor for the synthesis of more complex molecules with potential biological activity. For instance, it can be used in the synthesis of novel amino-alcohols, amides, or heterocyclic compounds through reactions targeting the ester functionality or the amine.

Use in the Synthesis of Bioactive Molecules

Esters are widely used as solvents and intermediates in the pharmaceutical industry. For example, ethyl acetate is a common solvent in the synthesis of active pharmaceutical ingredients (APIs)[5]. Given its structure, Ethyl [isopropyl(methyl)amino]acetate could potentially be used in the synthesis of compounds where a lipophilic, N-substituted glycine moiety is desired.

Analytical Characterization

To ensure the purity and identity of Ethyl [isopropyl(methyl)amino]acetate, a combination of analytical techniques should be employed.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR spectroscopy to confirm the molecular structure.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.
Gas Chromatography (GC) To assess the purity of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups (e.g., C=O of the ester, C-N of the amine).

Conclusion

Ethyl [isopropyl(methyl)amino]acetate is a compound with significant potential as an intermediate in organic synthesis, particularly within the realm of pharmaceutical research and development. This guide has provided a detailed overview of its known and estimated properties, along with practical protocols for its synthesis and purification. By understanding these fundamental aspects, researchers and scientists can effectively utilize this compound as a building block for the creation of novel and complex molecules.

References

  • PubChem. Ethyl [isopropyl(methyl)amino]acetate. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 2-[Acetyl(isopropyl)amino]ethyl acetate. [Link]

  • Emad trading. Isopropyl Acetate vs. Methyl Acetate: Comprehensive Comparison and Industrial Applications. [Link]

  • Google Patents.
  • Wikipedia. Ethyl acetate. [Link]

  • PatSnap. Ethyl Acetate Applications in Pharmaceuticals: An Overview. [Link]

  • LookChem. Purification of Ethyl acetate. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

Sources

Exploratory

Comprehensive Technical Guide: Ethyl[Isopropyl(methyl)amino]acetate and its Derivatives in Medicinal Chemistry

Executive Summary & Structural Significance Ethyl [isopropyl(methyl)amino]acetate (CAS: 1040048-25-6) and its hydrolyzed free acid, N-isopropyl-N-methylglycine (CAS: 108957-96-6), represent a highly versatile class of no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

Ethyl [isopropyl(methyl)amino]acetate (CAS: 1040048-25-6) and its hydrolyzed free acid, N-isopropyl-N-methylglycine (CAS: 108957-96-6), represent a highly versatile class of non-natural, N-alkylated amino acid building blocks. In contemporary medicinal chemistry and drug development, these derivatives function as "privileged fragments."

The structural causality behind their utility lies in the unique steric and electronic profile of the isopropyl(methyl)amino moiety:

  • Conformational Constriction: The bulky isopropyl group introduces significant steric hindrance around the adjacent amide/ester bond, restricting rotational freedom. In peptidomimetics, this induces specific backbone conformations (such as cis/trans prolyl-like isomerism) while completely abolishing the hydrogen-bond donor capacity of the nitrogen, thereby increasing resistance to proteolytic cleavage.

  • Lipophilicity and CNS Penetration: The dual alkylation (methyl and isopropyl) significantly increases the partition coefficient ( logP ) of the parent molecule. This enhanced lipophilicity is critical for crossing the blood-brain barrier (BBB), making this fragment highly desirable in the design of central nervous system (CNS) therapeutics.

Applications in Therapeutics and Consumer Chemicals

Neurology: Isoform-Selective NaV1.6 Inhibitors

Nonselective voltage-gated sodium (NaV) channel antagonists have historically been used for epilepsy but suffer from narrow therapeutic indices. Recent breakthroughs have utilized the isopropyl(methyl)amino fragment attached to an aryl sulfonamide scaffold to create highly CNS-penetrant, isoform-selective NaV1.6 inhibitors[1]. The lipophilic nature of the isopropyl group enhances BBB penetration, while its specific steric bulk allows it to selectively bind the NaV1.6 isoform over NaV1.1, reducing neuronal excitability in excitatory pyramidal neurons without suppressing inhibitory interneurons[2].

Oncology: Imatinib Analogues

In the pursuit of overcoming drug resistance in chronic myeloid leukemia (CML), researchers have synthesized imatinib analogues bearing a 3-(2-(isopropyl(methyl)amino)-2-oxoacetyl)-1H-indole moiety[3]. The incorporation of this bulky, lipophilic fragment replaces the traditional piperazine-benzoic acid tail of imatinib, resulting in superior in vitro antitumor activity against both wild-type K562 and imatinib-resistant K562R cell lines[3].

Immunology: p38 MAP Kinase Inhibitors

The overproduction of cytokines like TNF- α and IL-1 β is driven by the p38 MAP kinase pathway. Triaminotriazine aniline amides incorporating the isopropyl(methyl)amino group have been discovered as potent, orally active p38 inhibitors[4]. X-ray crystallography reveals that these compounds access the ATP binding pocket of p38, with the alkylated tail optimizing the hydrophobic interactions within the deep cleft of the kinase[5].

Consumer Chemicals: Menthol Glycinates (Cooling Agents)

Beyond pharmaceuticals, this fragment is utilized in the synthesis of menthol glycinates. By reacting (-)-menthol derivatives with the isopropyl(methyl)amino fragment, chemists have developed novel cooling agents that stimulate TRPM8 receptors. These derivatives exhibit prolonged cooling effects that rival or exceed traditional menthol, without the need for complex aqueous phase extractions during synthesis[6].

Quantitative Data & Structure-Activity Relationships (SAR)

The following table summarizes the biological efficacy of various molecules incorporating the isopropyl(methyl)amino acetate fragment, demonstrating its broad pharmacological utility.

Derivative / ScaffoldPrimary TargetApplicationBiological Activity / MetricRef
Aryl Sulfonamide Analogue NaV1.6 ChannelEpilepsyHigh CNS penetration; Potent block of NaV1.6 (IC 50​ ~0.051 μ M)[2]
Indole-based Imatinib Analogue BCR-ABL KinaseCML (Leukemia)IC 50​ = 0.8 μ M (K562 cells); 0.7 μ M (K562R resistant cells)[3]
Triaminotriazine Aniline Amide p38 MAP KinaseInflammationHigh oral bioavailability; Potent in vivo TNF- α suppression[4]
Menthol Glycinate Ester TRPM8 ReceptorCooling AgentHigh synthetic yield (88%); Exceeds menthol cooling threshold[6]

Experimental Protocols & Methodologies

The following protocols represent self-validating systems for the synthesis and utilization of ethyl [isopropyl(methyl)amino]acetate.

Protocol 1: Synthesis of Ethyl[isopropyl(methyl)amino]acetate (Esterification)

Causality: This is a classic SN​2 nucleophilic substitution. Anhydrous sodium sulfate is utilized as a desiccant to scavenge trace water, preventing the premature hydrolysis of the bromoacetate precursor[7].

  • Preparation: Dissolve N-methylisopropylamine (9.0 mmol) in 25 mL of anhydrous Ethyl Acetate (EtOAc).

  • Base & Desiccant Addition: Add finely powdered NaOH (15.0 mmol) to act as an acid scavenger, followed by anhydrous Na2​SO4​ (3.5 mmol).

  • Alkylation: Slowly add ethyl 2-bromoacetate (6.0 mmol) dropwise to the stirring mixture at 0 °C to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Monitor via GC-FID until the bromoester is fully consumed[7].

  • Workup: Filter the suspension through a glass wool plug to remove solid salts. Concentrate the filtrate under reduced pressure to yield the crude ester.

Protocol 2: Hydrolysis to N-isopropyl-N-methylglycine (Free Acid)

Causality: Saponification of the ethyl ester is required to generate the free carboxylic acid for subsequent peptide or API coupling.

  • Saponification: Dissolve the crude ethyl [isopropyl(methyl)amino]acetate in a 1:1 mixture of THF and Methanol.

  • Hydrolysis: Add 2.0 equivalents of 1M aqueous LiOH. Stir at room temperature for 4 hours.

  • Acidification: Evaporate the organic solvents under vacuum. Acidify the remaining aqueous layer with 1M HCl to pH 3-4.

  • Extraction: Extract the free acid using Dichloromethane (DCM) (3 x 20 mL). Dry over MgSO4​ , filter, and concentrate to yield N-isopropyl-N-methylglycine.

Protocol 3: Amide Coupling for API Synthesis

Causality: HATU is selected as the coupling reagent because the steric bulk of the N-isopropyl-N-methyl group makes standard carbodiimide (EDC/DCC) couplings highly inefficient. DIPEA provides the necessary basic environment to deprotonate the carboxylic acid.

  • Activation: Dissolve N-isopropyl-N-methylglycine (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to form the active ester.

  • Coupling: Add the target primary/secondary amine (e.g., indole or sulfonamide scaffold) (1.1 eq). Stir at room temperature for 12-18 hours.

  • Purification: Quench with saturated NaHCO3​ , extract with EtOAc, and purify via flash column chromatography to isolate the final peptidomimetic or API.

Visualizations of Workflows and Mechanisms

Synthetic Workflow

The following diagram illustrates the synthetic divergence of the parent compound into various high-value therapeutic and commercial applications.

SynthWorkflow A N-Methylisopropylamine + Ethyl Bromoacetate B Ethyl [isopropyl(methyl)amino]acetate (CAS: 1040048-25-6) A->B SN2 Alkylation C N-Isopropyl-N-methylglycine (Free Acid) B->C Base Hydrolysis (LiOH) D Menthol Glycinates (Cooling Agents) B->D Transesterification / Menthol Coupling E Imatinib Analogues (Anticancer) C->E Amide Coupling (Indole Scaffold) F Aryl Sulfonamides (NaV1.6 Inhibitors) C->F Amide Coupling (Sulfonamide Scaffold)

Synthetic pathways and diversification of ethyl[isopropyl(methyl)amino]acetate.

Pharmacological Signaling Pathways

This diagram maps the biological causality of the synthesized derivatives, showing how the fragment modulates distinct cellular pathways.

BioPathway Deriv Isopropyl(methyl)amino Derivatives NaV NaV1.6 Sodium Channel (Excitatory Neurons) Deriv->NaV Isoform-Selective Inhibition p38 p38 MAP Kinase (ATP Binding Pocket) Deriv->p38 Competitive Inhibition Epi Reduced Neuronal Excitability (Epilepsy Control) NaV->Epi Blocks Action Potentials Inf Decreased TNF-α & IL-1β (Inflammation Control) p38->Inf Downregulates Cytokines

Pharmacological modulation of NaV1.6 and p38 MAPK pathways by derivative compounds.

References

  • Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Privileged fragment-based design, synthesis and in vitro antitumor activity of imatinib analogues Source: Turkish Journal of Chemistry (via PubMed Central) URL:[Link]

  • The Discovery of Orally Active Triaminotriazine Aniline Amides as Inhibitors of p38 MAP Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Menthol Glycinates and Their Potential as Cooling Agents Source: ACS Omega (via PubMed Central) URL:[Link]

Sources

Foundational

A Technical Guide to the Pharmacokinetic Characterization of Ethyl [isopropyl(methyl)amino]acetate and its Precursors

Audience: Researchers, scientists, and drug development professionals. Abstract: Amino acid esters represent a versatile class of prodrugs designed to enhance the pharmaceutical properties of parent molecules, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Amino acid esters represent a versatile class of prodrugs designed to enhance the pharmaceutical properties of parent molecules, including solubility, stability, and oral bioavailability.[1] Ethyl [isopropyl(methyl)amino]acetate is a specific N-substituted amino acid ester, a structure indicative of a prodrug strategy designed to mask a polar amine functionality, thereby increasing lipophilicity and facilitating membrane permeability.[2] This guide provides a comprehensive, technically-grounded framework for the preclinical pharmacokinetic evaluation of such a precursor. It moves beyond a simple listing of protocols to explain the causal-driven logic behind experimental design, data interpretation, and strategic decision-making in early-stage drug development.

Introduction: The Prodrug Hypothesis

Ethyl [isopropyl(methyl)amino]acetate (PubChem CID: 23465149) is an organic compound whose structure—an ethyl ester linked to a tertiary amine via an acetate group—strongly suggests its role as a prodrug.[3] Prodrugs are inactive molecules that are converted in vivo to the active parent drug through enzymatic or chemical transformation.[4] The ester moiety is a classic "promoieity" used to mask polar functional groups like carboxylic acids, hydroxyls, or, in this case, a secondary amine (isopropyl(methyl)amine) precursor.[1]

The central hypothesis is that the ethyl ester group increases the molecule's lipophilicity, enhancing its absorption across the intestinal wall.[2] Once in systemic circulation or within target cells, ubiquitous esterase enzymes are expected to hydrolyze the ester bond, releasing the active, more polar parent amine and innocuous byproducts (ethanol and acetate).[] This guide outlines the critical sequence of in vitro and in vivo studies required to test this hypothesis and characterize the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the precursor and its active metabolite.[6][7]

Section 1: Foundational Physicochemical & Stability Analysis

Before any biological assessment, a thorough understanding of the molecule's fundamental properties is mandatory. These data inform formulation development, assay design, and the interpretation of subsequent pharmacokinetic results.[8]

Key Physicochemical Parameters

Quantitative data on solubility and lipophilicity are foundational for predicting oral absorption and designing appropriate vehicle formulations for in vivo studies.

ParameterDescriptionExperimental MethodSignificance in PK
Aqueous Solubility The maximum concentration of the compound that can dissolve in aqueous media at various pH values (e.g., 2.0, 6.5, 7.4).Kinetic or thermodynamic solubility assays using HPLC-UV or LC-MS/MS for quantification.Determines if dissolution will be a rate-limiting step for absorption. Poor solubility can lead to low bioavailability.[8]
Lipophilicity (LogD) The partition coefficient of the compound between an organic (n-octanol) and aqueous phase at a specific pH (typically 7.4).Shake-flask method or automated high-throughput methods.A key predictor of membrane permeability. LogD values between 1 and 3 are often optimal for oral absorption.[8]
Chemical Stability The stability of the ester bond to non-enzymatic, pH-dependent hydrolysis.Incubation in buffers at various pH values (e.g., 1.2, 6.8, 7.4) over time, followed by LC-MS/MS analysis.Differentiates chemical degradation from enzymatic metabolism. Instability in the acidic stomach environment can lead to premature prodrug cleavage.
In Vitro Metabolic Stability: The First Look at Bioconversion

The primary goal for this prodrug is controlled enzymatic conversion. These assays determine how quickly and where this conversion happens.

Protocol 1: Plasma Stability Assay

Rationale: Plasma contains various esterases (e.g., carboxylesterases) that can hydrolyze the prodrug.[9] This assay assesses the prodrug's stability in circulation, which is crucial for determining if it can reach its target tissue before being fully converted. Rapid conversion is desirable for some prodrugs, while for others, a degree of stability is needed to achieve proper distribution.[9]

Step-by-Step Methodology:

  • Preparation: Thaw pooled human and rat plasma and bring to 37°C. Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Incubation: Spike the test compound into the plasma to a final concentration of 1 µM.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard. This precipitates plasma proteins and halts enzymatic activity.[10]

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the remaining concentration of the prodrug and the appearance of the active metabolite using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining prodrug versus time. The slope of this line is used to calculate the half-life (T½).

Protocol 2: Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including Cytochrome P450s (CYPs) and some esterases.[11] This assay evaluates the prodrug's susceptibility to hepatic first-pass metabolism.[12]

Step-by-Step Methodology:

  • Preparation: Thaw pooled human and rat liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (1 µM final concentration).[11]

  • Pre-incubation: Pre-warm the reaction mixture to 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding a NADPH-regenerating system (cofactor for CYP enzymes).[13] For esterase-specific activity, a parallel incubation can be run without NADPH.

  • Sampling & Quenching: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench immediately with ice-cold acetonitrile containing an internal standard.[14]

  • Analysis: Process and analyze samples via LC-MS/MS as described for the plasma stability assay.

  • Data Analysis: Calculate the half-life (T½) and in vitro intrinsic clearance (CLint), which measures the rate of metabolism.[14]

Section 2: Absorption and Permeability Assessment

For an orally administered prodrug, crossing the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[15]

Protocol 3: Caco-2 Permeability Assay

Rationale: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured for ~21 days, differentiate to form a polarized monolayer with tight junctions and transporters that mimic the enterocytes of the small intestine.[16] This assay measures a compound's rate of transport across this monolayer, providing insights into both passive diffusion and active transport mechanisms, including efflux.[9][15]

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent, polarized monolayer.[17]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only inserts with high TEER values (indicating intact tight junctions) are used.[17]

  • Bidirectional Transport:

    • A-to-B (Apical to Basolateral): Add the test compound (e.g., 10 µM) in transport buffer to the apical (upper) chamber, which represents the gut lumen. The basolateral (lower) chamber, representing the bloodstream, contains a compound-free buffer.[17]

    • B-to-A (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral chamber and compound-free buffer to the apical chamber. This measures the rate of efflux back into the gut lumen.

  • Sampling: At set time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber. A sample is also taken from the donor chamber at the end of the experiment to calculate mass balance.

  • Analysis: Quantify the concentration of the prodrug and its active metabolite in the samples using LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp (A-to-B): A high value suggests good absorption.

    • Efflux Ratio (Papp B-A / Papp A-B): A ratio >2 indicates that the compound is a substrate of an efflux transporter (like P-glycoprotein), which actively pumps the drug out of the cell, potentially limiting oral absorption.[15]

    • The appearance of the active metabolite in the receiver chamber indicates that the Caco-2 cells themselves have esterase activity, providing a preliminary look at intestinal metabolism.[18]

Section 3: In Vivo Pharmacokinetic Evaluation

In vitro assays provide crucial predictions, but an in vivo study is the definitive test of a compound's behavior in a whole organism.[19] A rodent model, typically the Sprague-Dawley rat, is standard for initial PK studies.[20]

Study Design and Bioanalysis

A well-designed study includes both intravenous (IV) and oral (PO) administration to differentiate between clearance and absorption issues.

ComponentDescriptionRationale & Expert Insight
Animal Model Male Sprague-Dawley rats (n=3-4 per group), often with jugular vein cannulation.Cannulation allows for serial blood sampling from the same animal, reducing biological variability and animal usage.
Dosing IV Bolus: A low dose (e.g., 1-2 mg/kg) of the prodrug in a solubilizing vehicle. Oral Gavage (PO): A higher dose (e.g., 5-10 mg/kg) in an aqueous suspension or solution.The IV dose provides direct access to systemic circulation, allowing for the determination of fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vd). The PO dose assesses oral absorption and first-pass metabolism.
Blood Sampling Serial sampling at predefined time points (e.g., pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr post-dose).The sampling schedule is designed to capture the rapid distribution phase (early time points) and the slower elimination phase (later time points).
Sample Handling Blood should be collected into tubes containing an anticoagulant (e.g., K2EDTA) and, critically, an esterase inhibitor (e.g., sodium fluoride or dichlorvos).[21][22] Plasma is separated by centrifugation at 4°C and stored at -80°C.This is the most critical step for prodrug bioanalysis. Without an inhibitor, ex vivo hydrolysis of the prodrug in the collection tube will continue, leading to an underestimation of the prodrug concentration and an overestimation of the active metabolite.[21][23]
Bioanalytical Method A validated LC-MS/MS method for the simultaneous quantification of both the ethyl [isopropyl(methyl)amino]acetate prodrug and its active isopropyl(methyl)amine metabolite in plasma.The method must be validated for linearity, accuracy, precision, and stability to ensure reliable data, as required by regulatory agencies.[10]
Data Analysis and Key Pharmacokinetic Parameters

After bioanalysis, plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software.

Visualization of a Typical PK Workflow

PK_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Study (Rat) cluster_analysis Data Analysis & Interpretation Stability Metabolic Stability (Microsomes, Plasma) Dosing IV & PO Dosing Stability->Dosing Inform Dosing Strategy Permeability Permeability (Caco-2 Assay) Permeability->Dosing Predict Oral Absorption PPB Plasma Protein Binding Sampling Blood Sampling (+ Esterase Inhibitor) Dosing->Sampling Bioanalysis LC-MS/MS Analysis (Prodrug & Metabolite) Sampling->Bioanalysis NCA NCA Modeling Bioanalysis->NCA Params Calculate PK Parameters (CL, Vd, T½, F%) NCA->Params Decision Go/No-Go Decision Params->Decision

Sources

Protocols & Analytical Methods

Method

Application Note: Photoredox-Driven α-C(sp³)–H Arylation of Ethyl[isopropyl(methyl)amino]acetate

Executive Summary & Strategic Rationale In modern drug discovery and complex molecule synthesis, the late-stage functionalization of aliphatic C(sp³)–H bonds is a transformative strategy. Historically, cross-coupling rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery and complex molecule synthesis, the late-stage functionalization of aliphatic C(sp³)–H bonds is a transformative strategy. Historically, cross-coupling reactions required pre-functionalized organometallic reagents (e.g., Suzuki-Miyaura, Negishi couplings)[1]. However, the advent of metallaphotoredox catalysis has enabled the direct, redox-neutral cross-coupling of unactivated C(sp³)–H bonds with abundant aryl halides[2].

This application note details the use of Ethyl [isopropyl(methyl)amino]acetate (CAS 1040048-25-6)[3][4] as a highly privileged substrate for α-C(sp³)–H functionalization. By merging Iridium-based photoredox catalysis with Nickel-catalyzed cross-coupling, researchers can rapidly construct complex, sterically hindered α-aryl amino esters without the need for stoichiometric oxidants or harsh reaction conditions.

Mechanistic Causality: Substrate Design & Reactivity

As a Senior Application Scientist, it is critical to understand why a substrate behaves the way it does before optimizing a protocol. Ethyl[isopropyl(methyl)amino]acetate is not just a random tertiary amine; its structural features make it an exceptional radical precursor:

  • Electronic Tuning (Captodative Stabilization): The generation of an α-amino radical is thermodynamically favored at the methylene bridge located between the nitrogen atom and the ester group. The electron-donating nature of the amine lone pair and the electron-withdrawing ester carbonyl create a "push-pull" captodative effect. This significantly lowers the C–H Bond Dissociation Energy (BDE), stabilizing the resulting radical and preventing unwanted side reactions[5].

  • Steric Differentiation: The bulky N-isopropyl group sterically shields its own α-protons. This directs the Single-Electron Transfer (SET) and subsequent deprotonation regioselectively toward the less hindered N-methyl group or the highly activated α-ester position, ensuring high regiocontrol in the final cross-coupled product.

  • Redox Matching: Tertiary amines typically exhibit low oxidation potentials. The oxidation potential of this specific α-amino ester is perfectly matched for SET oxidation by the highly oxidizing triplet excited state of the photocatalyst, *Ir[dF(CF3)ppy]₂[(dtbbpy)]⁺ (E₁/₂ = +1.21 V vs. SCE)[6].

Catalytic Cycle Visualization

The reaction proceeds via a dual catalytic mechanism. The photoredox cycle generates the critical α-amino radical via SET, while the nickel cycle captures this radical and orchestrates the C(sp³)–C(sp²) bond formation.

Mechanism cluster_photo Photoredox Cycle cluster_ni Nickel Catalytic Cycle PC_ground Ir(III) Catalyst PC_exc *Ir(III) Excited PC_ground->PC_exc Blue LED (450 nm) PC_red Ir(II) Reduced PC_exc->PC_red SET from Amine Radical α-Amino Radical PC_exc->Radical PC_red->PC_ground SET to Ni(I) Ni1 LnNi(I)(Br) PC_red->Ni1 Ni0 LnNi(0) Ni2 LnNi(II)(Ar)(Br) Ni0->Ni2 Ox. Add. (Ar-Br) Ni3 LnNi(III)(Ar)(Alkyl)(Br) Ni2->Ni3 Radical Capture Ni3->Ni1 Red. Elimination Product Cross-Coupled Product Ni3->Product Ni1->Ni0 SET Reduction Amine Ethyl [isopropyl(methyl)amino]acetate Amine->Radical -e⁻, -H⁺ Radical->Ni3

Fig 1: Synergistic Ir/Ni dual catalytic cycle for α-C(sp³)-H arylation of tertiary amines.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is met.

Step 1: Preparation of the Nickel Catalytic Species

  • Action: In an oven-dried 8 mL vial equipped with a stir bar, combine NiCl₂·glyme (5 mol%, 0.025 mmol) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%, 0.025 mmol) in 2.0 mL of anhydrous N,N-Dimethylacetamide (DMA).

  • Causality: Pre-complexation of the Nickel salt with the bipyridine ligand is strictly required to form the active LₙNi(II) pre-catalyst. Failure to do so results in insoluble nickel aggregates.

  • Validation Check: Sonicate the mixture for 10 minutes. The solution must transition from a pale green suspension to a clear, pale blue/green homogeneous solution.

Step 2: Assembly of the Reaction Matrix

  • Action: To the active Nickel solution, add Ethyl [isopropyl(methyl)amino]acetate (1.5 equiv, 0.75 mmol), the chosen Aryl Bromide (1.0 equiv, 0.50 mmol), the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%, 0.005 mmol), and K₂HPO₄ (2.0 equiv, 1.0 mmol) as a mild base.

  • Causality: The base is required to deprotonate the transient amine radical cation formed after the initial SET event, irreversibly generating the neutral α-amino radical[7].

  • Validation Check: Upon addition of the Iridium photocatalyst, the reaction matrix will immediately take on a vibrant, translucent yellow/orange hue.

Step 3: Anaerobic Environment Generation

  • Action: Seal the vial with a PTFE-lined septum cap and perform three cycles of freeze-pump-thaw using an argon manifold.

  • Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O₂ will completely quench the *Ir(III) excited state, stalling the reaction and potentially leading to the formation of unwanted N-oxide byproducts.

  • Validation Check: During the final thaw cycle under static vacuum, no visible gas bubbles should evolve from the solution, confirming a strictly anaerobic matrix.

Step 4: Photochemical Irradiation

  • Action: Irradiate the vial using a 34W Blue LED (λ = 440-450 nm) at a distance of 3 cm, stirring at 800 rpm for 18 hours.

  • Causality: High-intensity photon flux is required to maintain a steady-state concentration of the *Ir(III) excited state. However, LEDs generate heat. Overheating can lead to thermal degradation of the captodative radical, causing homocoupling (pinacol-type) side reactions[7].

  • Validation Check: Utilize a cooling fan to maintain the reaction temperature strictly below 30 °C. Monitor the reaction via LC-MS after 4 hours; the disappearance of the aryl bromide peak validates catalytic turnover.

Step 5: Workup and Isolation

  • Action: Dilute the crude mixture with EtOAc (15 mL), wash with saturated aqueous NaHCO₃ (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Reaction Scope & Performance

The dual catalytic system demonstrates distinct electronic biases based on the oxidative addition step of the Nickel cycle. Electron-deficient aryl halides undergo oxidative addition to Ni(0) much faster than electron-rich arenes, resulting in higher yields.

Aryl Halide Coupling PartnerIsolated Yield (%)Regioselectivity (α-Ester : N-Methyl)Mechanistic Notes & Functional Group Tolerance
4-Bromoacetophenone 88%>20:1Excellent yield. Tolerates electrophilic ketones without competitive reduction.
4-Bromobenzonitrile 92%>20:1Optimal substrate. Electron-poor arenes accelerate the Ni(0) → Ni(II) oxidative addition step.
3-Bromopyridine 76%15:1Good heteroaryl compatibility. Slight drop in yield due to competitive coordination to Nickel.
4-Bromoanisole 65%12:1Lower yield. Electron-rich arenes slow down the oxidative addition, allowing competitive radical homocoupling.

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Title: Ethyl [isopropyl(methyl)
  • Title: Ethyl [isopropyl(methyl)
  • Source: researchgate.
  • Source: nih.

Sources

Application

Application Note: Scalable Industrial Production of Ethyl [isopropyl(methyl)amino]acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Process Optimization, Mechanistic Rationale, and Standard Operating Protocols Introduction & Strategic Rationale Ethyl [is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Process Optimization, Mechanistic Rationale, and Standard Operating Protocols

Introduction & Strategic Rationale

Ethyl [isopropyl(methyl)amino]acetate (CAS: 1040048-25-6), also known as ethyl N-isopropyl-N-methylglycinate, is a highly versatile non-natural amino acid derivative [1]. In modern drug development, this compound serves as a critical building block for synthesizing N-alkylated peptidomimetics and active pharmaceutical ingredients (APIs) [2]. The incorporation of the isopropyl(methyl)amino moiety introduces specific steric bulk and lipophilicity, which are frequently leveraged to enhance the proteolytic stability and pharmacokinetic profile of drug candidates.

As a Senior Application Scientist, I have designed this application note to bridge the gap between bench-scale discovery and pilot-plant manufacturing. The protocols detailed herein move away from expensive, low-yield reductive amination routes, focusing instead on a highly scalable, atom-economical nucleophilic substitution pathway.

Mechanistic Causality & Route Selection

The industrial synthesis of ethyl [isopropyl(methyl)amino]acetate relies on the bimolecular nucleophilic substitution ( ) of ethyl chloroacetate (ECA) by N-methylisopropylamine (NMIPA).

Causality in Reagent and Condition Selection:

  • Electrophile Selection: Ethyl chloroacetate is chosen over the bromo- or iodo- analogues. While bromides are better leaving groups, ECA is significantly more cost-effective for industrial scaling and is sufficiently reactive due to the adjacent carbonyl group, which kinetically accelerates the trajectory via orbital overlap [3].

  • Base Selection: Anhydrous potassium carbonate ( ) is utilized as the acid scavenger. We strictly avoid aqueous strong bases (like ) to prevent competitive saponification (hydrolysis) of the ethyl ester.

  • Solvent Selection: Toluene is selected over polar aprotic solvents like DMF or Acetonitrile. Toluene suppresses the formation of quaternary ammonium byproducts, allows for higher reaction temperatures to overcome the steric hindrance of the isopropyl group, and enables seamless transition into a liquid-liquid extraction workup without requiring solvent swapping.

Process Optimization Data

To establish a self-validating and robust process, various parameters were evaluated. The data below summarizes the optimization of the alkylation step (100 mmol scale), demonstrating why Toluene at 85°C was selected as the definitive industrial parameter.

SolventBase (1.5 eq)TemperatureTimeConversion (GC-FID)Isolated YieldPrimary Impurity
Dichloromethane 40°C (Reflux)24 h68%61%Unreacted ECA
Acetonitrile 80°C8 h94%86%Quaternary ammonium salts
Water / THF 25°C12 h>95%32%Hydrolyzed ester (Acid)
Toluene 85°C 8 h >98% 93% None (Trace ECA)

Table 1: Solvent and base optimization for the alkylation of ECA with NMIPA.

Process Flow Visualization

ProcessFlow ECA Ethyl Chloroacetate Reactor Stirred Tank Reactor (SN2 Alkylation, 85°C) ECA->Reactor NMIPA N-Methylisopropylamine NMIPA->Reactor Reagents Toluene + K2CO3 Reagents->Reactor Filter In-line Filtration (Salt Removal) Reactor->Filter Crude Suspension Wash Liquid-Liquid Extraction (Aqueous Wash) Filter->Wash Organic Filtrate Evap Solvent Recovery (Toluene Evaporation) Wash->Evap Organic Phase Distill Fractional Vacuum Distillation Evap->Distill Crude Oil Product Ethyl [isopropyl(methyl)amino]acetate (>98% Purity) Distill->Product Main Fraction

Figure 1: Industrial workflow for the scalable synthesis of ethyl[isopropyl(methyl)amino]acetate.

Standard Operating Protocol (10-Liter Pilot Scale)

This protocol is engineered as a self-validating system . Physical observations (temperature stabilization, mass balance of filtered salts) serve as built-in quality control checkpoints, ensuring the operator can verify success before proceeding to the next step.

Step 1: Reactor Preparation and Dosing
  • Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, an internal temperature probe, and an inert inlet.

  • Charge the reactor with 4.0 L of anhydrous Toluene, followed by 1.50 kg (10.85 mol, 1.5 eq) of finely milled, anhydrous .

  • Add 885 g (7.23 mol, 1.0 eq) of Ethyl Chloroacetate (ECA) to the suspension. Stir at 300 RPM.

  • Controlled Dosing: Using an addition funnel, add 582 g (7.96 mol, 1.1 eq) of N-Methylisopropylamine (NMIPA) dropwise over 60 minutes.

    • Causality Check: NMIPA is volatile (BP ~50°C). Dosing it slowly into the Toluene/ECA mixture prevents vapor loss and controls the mild exotherm of the initial acid-base interactions.

Step 2: S_N2 Alkylation
  • Gradually ramp the jacket temperature to heat the internal mixture to 85°C.

  • Maintain stirring at 85°C for 8 hours.

  • Self-Validation Checkpoint 1 (Reaction Completion): Pull a 1 mL aliquot, filter, and analyze via GC-FID. The reaction is complete when the ECA peak area is <1% relative to the product peak.

Step 3: Workup and Salt Removal
  • Cool the reactor to 20°C.

  • Discharge the suspension through an in-line Nutsche filter to remove the inorganic salts ( and unreacted ). Wash the filter cake with 2 × 500 mL of cold Toluene.

    • Self-Validation Checkpoint 2 (Mass Balance): The dry weight of the filtered salt should approximate 1.3 kg. A significant deviation indicates incomplete reaction or product precipitation.

  • Transfer the combined organic filtrate to a separatory vessel. Wash with 1.5 L of deionized water to remove trace amine hydrochlorides. Separate the phases and retain the upper organic (Toluene) layer.

Step 4: Solvent Recovery and Purification
  • Transfer the organic phase to a rotary evaporator or a dedicated distillation reactor. Remove Toluene under moderate vacuum (50 mbar) at 45°C.

  • Fractional Vacuum Distillation: Transfer the crude amber oil to a short-path distillation apparatus.

  • Apply high vacuum (e.g., 1-5 mbar). Discard the initial fore-run (containing trace Toluene and unreacted NMIPA).

  • Collect the main fraction boiling at approximately 65–70°C (at 2 mbar).

  • Yield: ~1.07 kg (93% theoretical yield) of ethyl[isopropyl(methyl)amino]acetate as a clear, colorless liquid.

Analytical Validation Parameters

To ensure trustworthiness and E-E-A-T standards, the final product must meet the following analytical criteria:

  • Appearance: Clear, colorless liquid.

  • GC-FID Purity: 98.5%.

  • H NMR (400 MHz, ): 4.18 (q, = 7.1 Hz, 2H, ), 3.22 (s, 2H, ), 2.85 (hept, = 6.6 Hz, 1H, ), 2.30 (s, 3H, ), 1.28 (t, = 7.1 Hz, 3H, ester ), 1.05 (d, = 6.6 Hz, 6H, isopropyl ).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23465149, Ethyl [isopropyl(methyl)amino]acetate." PubChem,[Link].

  • Russo, G., et al. "The Fascinating Chemistry of α-Haloamides." Asian Journal of Organic Chemistry, vol. 9, no. 8, 2020, pp. 1134-1152. PMC,[Link].

Method

Application Note: Purification and Isolation Strategies for Ethyl [isopropyl(methyl)amino]acetate

Introduction & Physicochemical Profiling Ethyl [isopropyl(methyl)amino]acetate (also known as ethyl N-isopropyl-N-methylglycinate) is a specialized N,N-dialkylamino acid ester utilized as a building block in organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Ethyl [isopropyl(methyl)amino]acetate (also known as ethyl N-isopropyl-N-methylglycinate) is a specialized N,N-dialkylamino acid ester utilized as a building block in organic synthesis and drug development [1]. The molecule features two distinct functional groups that dictate its physicochemical behavior: a hydrolytically sensitive ethyl ester and a basic tertiary amine. The presence of the sterically hindered isopropyl group alongside the methyl group on the nitrogen atom influences its basicity, thermal stability, and chromatographic behavior [3].

When synthesized via standard alkylation (e.g., reacting N-methylisopropylamine with ethyl bromoacetate), the crude mixture typically contains unreacted secondary amines, alkyl halide starting materials, and non-basic byproducts. This application note details three self-validating purification protocols designed to isolate the target compound with >99% purity while preventing ester hydrolysis or silica-induced degradation.

Table 1: Physicochemical Profiling
PropertyValue / Description
IUPAC Name Ethyl 2-[methyl(propan-2-yl)amino]acetate
CAS Number 1040048-25-6
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Topological Polar Surface Area (TPSA) 29.5 Ų
LogP (Computed) 1.4
Physical State Liquid (at 25 °C)
Target Functional Groups Tertiary amine (basic), Ethyl ester (hydrolyzable)

Data sourced from PubChem CID 23465149 [1].

Workflow 1: Temperature-Controlled Acid-Base Extraction

Rationale & Causality: Acid-base extraction exploits the differential solubility of the protonated versus free-base forms of the tertiary amine [2]. By treating the crude organic mixture with dilute hydrochloric acid (HCl), the tertiary amine is protonated to form a water-soluble hydrochloride salt, leaving non-basic impurities (e.g., unreacted ethyl bromoacetate) in the organic phase. Critical Insight: Because the molecule contains an ethyl ester, it is highly susceptible to base-catalyzed saponification (hydrolysis) during the basification step. To prevent degradation, basification must be performed using a mild base (e.g., saturated aqueous NaHCO₃) at low temperatures (0–5 °C), rather than strong hydroxides (NaOH/KOH).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane, 10 mL per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add cold 1M HCl (1.5 equivalents relative to the theoretical amine yield). Shake vigorously and vent to release pressure.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains the protonated product. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the remaining organic layer with an additional 0.5 volumes of 1M HCl. Combine the aqueous extracts. Discard the organic layer (which contains non-basic impurities).

  • Cold Basification: Cool the combined aqueous layer in an ice bath (0–5 °C). Slowly add cold saturated aqueous NaHCO₃ dropwise while stirring vigorously until the pH reaches 8.5–9.0. (Strictly avoid NaOH to prevent ester hydrolysis).

  • Back-Extraction: Extract the basified aqueous layer with fresh dichloromethane (3 × 10 mL per gram of product). The free-base amine will migrate back into the organic layer.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator, water bath <30 °C) to yield the enriched free-base product.

Workflow 2: Triethylamine-Modified Flash Column Chromatography

Rationale & Causality: While extraction removes non-basic impurities, separating the target tertiary amine from unreacted secondary amine starting materials requires chromatographic resolution. However, basic amines strongly interact with the acidic silanol groups (Si-OH) on standard bare silica gel, leading to severe peak tailing, irreversible binding, and poor recovery [2]. Critical Insight: Deactivating the silica gel by incorporating 1–2% triethylamine (TEA) into the mobile phase saturates the acidic sites on the stationary phase. This causality-driven modification allows the target N,N-dialkylamino acid ester to elute as a sharp, symmetrical band.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (e.g., 80:20 v/v). Add 1% v/v Triethylamine (TEA) to the mixture and stir well.

  • Column Packing: Slurry-pack a silica gel column (230–400 mesh) using the TEA-modified mobile phase. Flush the column with at least 2 column volumes (CV) of the eluent to pre-equilibrate and neutralize the silica.

  • Sample Loading: Dissolve the crude product in a minimum volume of the mobile phase and carefully load it onto the column head using a Pasteur pipette.

  • Elution: Elute the column under positive air pressure. Collect fractions in standard test tubes.

  • TLC Analysis: Spot fractions on silica TLC plates. Develop using the TEA-modified eluent and visualize using a basic KMnO₄ dip or iodine vapor. The tertiary amine will appear as a distinct, rapidly oxidizing spot.

  • Isolation: Pool the product-containing fractions and evaporate the solvent under reduced pressure to yield the high-purity ester.

Workflow 3: Fractional Vacuum Distillation

Rationale & Causality: Ethyl [isopropyl(methyl)amino]acetate is a low-molecular-weight liquid with high thermal stability in the absence of water, acid, or base. For large-scale purifications, fractional vacuum distillation is the most efficient, self-validating method [3]. It avoids solvent waste and completely separates the product from high-boiling oligomers or salts. Critical Insight: Distillation must be performed under high vacuum (e.g., 1–5 Torr) to lower the boiling point. Atmospheric distillation is strictly avoided, as the high temperatures required (>180 °C) can induce thermal degradation or Hofmann elimination pathways common in sterically hindered amines [3].

Step-by-Step Methodology:

  • Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column, a cow-type receiving flask, and a high-vacuum pump. Ensure all joints are lightly greased and sealed.

  • Degassing: Transfer the dried, crude liquid product to the distillation flask. Add a PTFE magnetic stir bar. Apply vacuum slowly at room temperature to degas the sample and remove residual low-boiling extraction solvents.

  • Heating: Submerge the distillation flask in an oil bath. Gradually increase the temperature while maintaining a steady vacuum (1–5 Torr).

  • Forerun Collection: Collect the initial fraction (forerun), which contains unreacted N-methylisopropylamine and trace moisture, at a lower vapor temperature.

  • Main Fraction: Once the vapor temperature stabilizes, switch the receiving flask to collect the main fraction. The stable temperature plateau self-validates the elution of pure ethyl [isopropyl(methyl)amino]acetate.

  • Shutdown: Remove the heat source, allow the system to cool to room temperature under vacuum, and then backfill with inert gas (N₂ or Argon) to prevent oxidation of the hot amine.

Process Visualization

PurificationWorkflow Crude Crude Ethyl [isopropyl(methyl)amino]acetate (Contains starting materials & byproducts) LLE Acid-Base Extraction (1M HCl then cold NaHCO3) Crude->LLE OrgLayer Organic Layer (Neutral/Non-basic Impurities) LLE->OrgLayer Discard AqLayer Aqueous Layer (Protonated Product) LLE->AqLayer Retain Basify Basification & Extraction (pH > 9) AqLayer->Basify CrudePure Enriched Product (>90% Purity) Basify->CrudePure Decision Scale & Purity Requirement? CrudePure->Decision Distillation Vacuum Distillation (Scalable, >98% Purity) Decision->Distillation Large Scale / Liquid Chromatography Flash Chromatography (Small Scale, >99% Purity) Decision->Chromatography Small Scale / Complex Impurities Pure Pure Ethyl [isopropyl(methyl)amino]acetate Distillation->Pure Chromatography->Pure

Integrated purification workflow for N,N-dialkylamino acid esters.

References

  • Title: Ethyl [isopropyl(methyl)amino]acetate | C8H17NO2 | CID 23465149 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl[isopropyl(methyl)amino]acetate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing ethyl [isopropyl(methyl)amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing ethyl [isopropyl(methyl)amino]acetate (CAS 1040048-25-6)[1].

While the N-alkylation of a secondary amine with an α-haloester appears to be a trivial SN2 reaction on paper, the physical reality of the benchtop is dictated by competing kinetic pathways. The primary failure modes in this specific synthesis stem from the severe volatility of the amine precursor and the steric shielding of its nucleophilic center.

This guide is designed to move your workflow away from trial-and-error and toward a self-validating, mechanistically sound protocol.

Part 1: Troubleshooting Guide & FAQs

Q: Why is my reaction stalling at 30–40% conversion despite using an excess of ethyl bromoacetate? A: This is a classic symptom of steric hindrance compounded by reactant volatilization. The starting material, N-isopropyl-N-methylamine, has a highly volatile boiling point of 50–53 °C[2]. If your reaction is heated above 50 °C in a standard round-bottom flask without a highly efficient reflux condenser, the amine escapes into the vapor phase, permanently destroying your stoichiometry. Furthermore, the bulky isopropyl group sterically blocks the optimal Bürgi-Dunitz trajectory required for the SN2 attack on ethyl bromoacetate[3]. Solution: Cap the reaction temperature at 45 °C. To overcome the steric penalty at this lower temperature, introduce a catalytic amount of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, converting the bromoacetate into a highly reactive iodoacetate intermediate, drastically accelerating the C-N bond formation.

Q: I achieved full conversion, but my isolated yield is low, and LCMS shows a highly polar byproduct (M-28). What happened? A: You are observing ester hydrolysis. The (M-28) mass corresponds to the loss of the ethyl group (minus C2H4 via hydrolysis), forming N-isopropyl-N-methylglycine. This parasitic side reaction dominates if you use aqueous bases, hygroscopic inorganic bases that have absorbed ambient moisture, or protic solvents at elevated temperatures[4]. Solution: Switch to strictly anhydrous Acetonitrile (MeCN) and use oven-dried, finely powdered anhydrous K2CO3.

Q: Can I substitute ethyl chloroacetate for ethyl bromoacetate to reduce reagent costs? A: While economically attractive, the chloride leaving group is significantly poorer for SN2 reactions. Given the steric bulk of the isopropyl group, using ethyl chloroacetate will result in near-zero conversion at 45 °C. If you must use the chloro-variant, the addition of a stoichiometric amount of NaI or KI is absolutely mandatory to drive the reaction forward.

Part 2: Quantitative Data & Condition Optimization

To illustrate the causality of our experimental choices, the table below summarizes how specific reaction environments dictate the dominant chemical pathway.

EntrySolventBase (Equiv)AdditiveTemp (°C)Yield (%)Mechanistic Observation
1EtOHNaOH (2.0)None80<10%Complete ester hydrolysis to carboxylic acid[4].
2THFEt₃N (1.5)None6535%Amine volatilization; sluggish SN2 kinetics.
3MeCNK₂CO₃ (2.0)None4562%Moderate conversion; limited by steric hindrance[3].
4 MeCN K₂CO₃ (2.0) KI (0.1) 45 94% Optimal; Finkelstein acceleration, minimal volatility.

Part 3: Mechanistic Reaction Network

The following diagram visualizes the competing pathways in this synthesis. By controlling temperature and utilizing Finkelstein catalysis, we suppress the red pathways and drive the green pathway.

SynthesisPathway SM1 N-isopropyl-N-methylamine (Volatile) Target Ethyl [isopropyl(methyl)amino]acetate (Target Product) SM1->Target SN2 Alkylation Side1 Amine Loss (Vaporization) SM1->Side1 T > 50 °C SM2 Ethyl bromoacetate (Electrophile) Inter Ethyl iodoacetate (Highly Reactive) SM2->Inter Finkelstein Cat KI Catalyst Cat->Inter Inter->Target Fast SN2 Side2 Hydrolysis Byproduct (Carboxylic Acid) Target->Side2 H2O / Base

Reaction network showing the optimized KI-catalyzed SN2 pathway versus competing side reactions.

Part 4: Self-Validating Experimental Protocol

This protocol is designed with built-in validation checks to ensure the chemistry is proceeding as intended.

Reagents Required:

  • N-isopropyl-N-methylamine (1.0 equiv, 10.0 mmol)

  • Ethyl bromoacetate (1.1 equiv, 11.0 mmol)

  • Anhydrous K2CO3 (2.0 equiv, 20.0 mmol) - Must be oven-dried at 120 °C prior to use.

  • Potassium Iodide (KI) (0.1 equiv, 1.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (20 mL)

Step-by-Step Methodology:

  • System Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a highly efficient reflux condenser (chilled to 5 °C). Purge the system with dry Nitrogen.

  • Base and Catalyst Loading: Add the anhydrous K2CO3 (2.76 g) and KI (166 mg) to the flask, followed by 15 mL of anhydrous MeCN. Stir to suspend the salts.

  • Amine Addition: Inject N-isopropyl-N-methylamine (731 mg) into the suspension.

    • Validation Check: The suspension should remain easily stirrable. If clumping occurs, your MeCN is wet.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dissolve ethyl bromoacetate (1.84 g) in 5 mL of MeCN and add it dropwise via an addition funnel over 15 minutes.

  • Controlled Heating: Remove the ice bath and replace it with a heating mantle. Set the internal temperature strictly to 45 °C.

    • Validation Check: Observe the reflux condenser. If you see heavy condensation reaching the top half of the condenser, the amine is volatilizing. Lower the mantle temperature immediately.

  • Reaction Monitoring (4 hours): Monitor the reaction via TLC (Hexanes:EtOAc 4:1).

    • Validation Check: The secondary amine starting material will stain strongly with Ninhydrin (pink/purple spot). The tertiary amine product (ethyl [isopropyl(methyl)amino]acetate) will not stain with Ninhydrin, but will appear under iodine vapor or Dragendorff's reagent.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the inorganic salts through a pad of Celite and wash the filter cake with EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure (water bath < 35 °C to prevent product degradation). Partition the residue between EtOAc (30 mL) and distilled water (20 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the pure product as a pale yellow oil.

References

  • "1040048-25-6 | Ethyl N-isopropyl-N-methylglycinate", ChemScene.
  • "Cas 4747-21-1,N-Isopropylmethylamine | lookchem", LookChem.
  • "Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity", ACS Publications.
  • "Combinatorial Aid for Underprivileged Scaffolds: Solution and Solid-phase Strategies for a Rapid and Efficient Access To Novel Aza-diketopiperazines (Aza-DKP)", ACS Publications.

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of Ethyl [isopropyl(methyl)amino]acetate

Welcome to the technical support center for ethyl [isopropyl(methyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethyl [isopropyl(methyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Maintaining the purity of your reagents is paramount for reproducible and reliable experimental outcomes. This document provides in-depth answers to common storage challenges, troubleshooting advice for potential degradation issues, and validated protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and storage of ethyl [isopropyl(methyl)amino]acetate.

Q1: What are the ideal long-term storage conditions for ethyl [isopropyl(methyl)amino]acetate?

For optimal stability, the compound should be stored at -20°C in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen) . Most amino acid derivatives can be stored for years under these conditions if protected from humidity and light[1].

Q2: I don't have a -20°C freezer. Is refrigeration at 2-8°C acceptable?

Refrigeration is a viable alternative for shorter-term storage (weeks to months). However, for periods exceeding several months, -20°C is strongly recommended to minimize the rates of potential hydrolytic and oxidative degradation reactions[2][3].

Q3: How can I minimize exposure to air and moisture when handling the compound?

Work in a controlled environment, such as a glove box or dry box, to handle the material[4][5]. If a glove box is unavailable, use techniques that minimize atmospheric exposure. Before opening, always allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold compound[6]. After dispensing, purge the container headspace with a dry, inert gas like argon or nitrogen before resealing tightly[5].

Q4: Is the compound sensitive to light?

Yes. Like many organic compounds, particularly those with amine functional groups, exposure to light (especially UV) can catalyze oxidative degradation[3]. It is crucial to store the material in amber glass vials or other opaque containers to protect it from light[4].

Q5: What are the primary visual or physical signs of degradation?

The pure compound should be a clear, colorless liquid. The most common signs of degradation are the development of a yellow or brown discoloration , which often indicates oxidation of the amine group, or the appearance of precipitate/crystallization , which could suggest hydrolysis to the less soluble amino acid salt.

Section 2: The Chemistry of Degradation

Understanding the potential degradation pathways of ethyl [isopropyl(methyl)amino]acetate is fundamental to preventing them. The molecule's structure contains two primary points of vulnerability: the ethyl ester and the tertiary amine.

2.1 Primary Degradation Pathways
  • Ester Hydrolysis: The most common degradation route for this class of molecules is the cleavage of the ester bond by water. This reaction is catalyzed by both acid and base and results in the formation of [isopropyl(methyl)amino]acetic acid and ethanol. The rate of hydrolysis is highly dependent on pH, increasing significantly in basic conditions (pH > 8)[7]. Even trace amounts of moisture absorbed from the atmosphere can lead to slow hydrolysis over time.

  • Amine Oxidation: The tertiary amine functional group is susceptible to oxidation, a process accelerated by the presence of atmospheric oxygen, light, and trace metal ions[8][9][10]. Oxidative degradation is a complex process that can proceed through various radical mechanisms, potentially leading to the formation of N-oxides, and in more extreme cases, dealkylation or the formation of colored byproducts[3][8][9].

cluster_main Ethyl [isopropyl(methyl)amino]acetate cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent Ethyl [isopropyl(methyl)amino]acetate C8H17NO2 acid [Isopropyl(methyl)amino]acetic Acid parent->acid Hydrolysis (+ H₂O) (Catalyzed by acid/base) ethanol Ethanol n_oxide N-Oxide Derivative parent->n_oxide Oxidation (+ O₂) (Catalyzed by light, metal ions) other Other Oxidized Species (e.g., colored impurities) n_oxide->other Further Oxidation

Caption: Primary degradation pathways for ethyl [isopropyl(methyl)amino]acetate.
2.2 Factors Accelerating Degradation

The stability of your compound is directly influenced by its storage environment. The following table summarizes the key factors that can accelerate its degradation.

FactorImpact on DegradationPrevention Strategy
Temperature Higher temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation, according to the Arrhenius equation[11].Store at low temperatures (-20°C for long-term, 2-8°C for short-term).
Moisture (Humidity) Water is a direct reactant in ester hydrolysis[12]. Hygroscopic compounds can absorb atmospheric moisture.Store in a desiccator or with desiccant packs[13]. Use tightly sealed containers and allow them to warm to RT before opening.
Oxygen Atmospheric oxygen is the primary oxidizing agent for the amine group[3][8][10].Store under an inert atmosphere (argon or nitrogen). Purge headspace after use.
Light UV and visible light can provide the activation energy for radical-based oxidation reactions[3].Store in amber or opaque containers. Avoid exposure to direct sunlight.
pH (in solution) Both acidic and especially basic conditions can significantly catalyze ester hydrolysis[7][14].If preparing solutions, use a buffered system at a neutral or slightly acidic pH (pH 4-6) for maximum stability.
Metal Ions Trace metal ion impurities can act as catalysts for oxidative degradation[8].Use high-purity starting materials and solvents. Store in glass containers rather than metal.
Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter, providing potential causes and actionable solutions.

Q: I ran an HPLC/GC-MS analysis of my stored compound and see a new, more polar peak. What is it?

A: This is a classic sign of ester hydrolysis . The resulting carboxylic acid ([isopropyl(methyl)amino]acetic acid) is significantly more polar than the parent ester.

  • Confirmation: The new peak's mass should correspond to that of the hydrolyzed acid (Molecular Weight: 131.17 g/mol ).

  • Cause: This is almost certainly due to moisture contamination. This could have happened if the container was opened while still cold, if it was not sealed properly, or if the compound was stored for a long time in a humid environment.

  • Solution: For future storage, strictly adhere to the moisture prevention protocols outlined in Section 1. For the existing stock, if the degradation is minor (<5%), the material may still be usable depending on the sensitivity of your application. If degradation is significant, purification by distillation (if the compound is thermally stable) or chromatography may be necessary, though acquiring a new lot is often more practical.

Q: My compound, which was stored neat, has developed a distinct yellow/brown color. What happened?

A: The development of color is a strong indicator of amine oxidation [3].

  • Confirmation: While difficult to pinpoint without advanced analysis, this is often accompanied by the appearance of multiple small impurity peaks in a chromatogram.

  • Cause: This is typically caused by prolonged exposure to atmospheric oxygen and/or light. The process can be accelerated by temperature.

  • Solution: Discard the discolored material, as the mixture of oxidation byproducts can have unpredictable reactivity. Ensure all future storage is under a rigorously maintained inert atmosphere and protected from light.

Q: I suspect my solid starting material has absorbed water. How can I dry it before use?

A: For hygroscopic solids, removing absorbed water is critical.

  • Method 1 (High Vacuum): Place the compound in a Schlenk flask or similar vacuum-rated vessel and dry under high vacuum for several hours[15]. If the compound has a low vapor pressure, gentle heating (e.g., 30-40°C) can be applied to accelerate drying, but this should be done cautiously to avoid thermal degradation.

  • Method 2 (Dessicator): For less stringent requirements, storing the compound in a vacuum desiccator over a strong desiccant (e.g., P₂O₅ or anhydrous CaSO₄) for 24-48 hours can be effective[15].

  • Caution: Always verify the compound's boiling point and thermal stability before applying heat under vacuum.

Section 4: Protocols for Stability Assessment

For applications requiring the highest level of quality control, implementing a formal stability study is recommended.

4.1 Recommended Long-Term Storage Protocol
  • Procurement: Obtain the highest purity grade of ethyl [isopropyl(methyl)amino]acetate available.

  • Environment: Perform all initial handling and aliquoting in an inert atmosphere glove box.

  • Aliquoting: Divide the bulk material into smaller, single-use volumes in amber glass vials with PTFE-lined screw caps. This minimizes the number of times the primary stock is exposed to the atmosphere.

  • Inerting: Before sealing, purge the headspace of each vial with dry argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly seal the vials and wrap the cap-vial interface with Parafilm® as an extra barrier against moisture ingress[13].

  • Secondary Containment: Place the sealed vials inside a larger, labeled, sealed container that also contains a desiccant pouch.

  • Storage: Place the secondary container in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free model).

4.2 Protocol: Designing a Formal Stability Study

This protocol outlines a workflow to quantify the degradation of ethyl [isopropyl(methyl)amino]acetate over time under various conditions.

cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis Time Points cluster_method 4. Analytical Method cluster_eval 5. Evaluation prep Prepare aliquots of the test compound in amber vials as per Protocol 4.1 c1 Condition 1: -20°C, Inert Gas, Dark (Recommended) prep->c1 Distribute aliquots c2 Condition 2: 4°C, Inert Gas, Dark (Accelerated) prep->c2 Distribute aliquots c3 Condition 3: 25°C / 60% RH, Air, Light (Forced Degradation) prep->c3 Distribute aliquots tn T = 1, 3, 6, 12 months t0 T = 0 (Baseline Analysis) method Stability-Indicating Assay (e.g., GC-MS or HPLC-MS) t0->method Analyze initial sample tn->method Pull samples at each time point eval Quantify Parent Compound (%) Identify & Quantify Degradants Assess Mass Balance method->eval Generate data

Sources

Troubleshooting

Resolving steric hindrance issues when reacting ethyl [isopropyl(methyl)amino]acetate

Welcome to the Technical Support Center for advanced organic synthesis. Working with highly substituted N-alkylated amino acid derivatives like ethyl [isopropyl(methyl)amino]acetate (CAS: 1040048-25-6) presents unique sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. Working with highly substituted N-alkylated amino acid derivatives like ethyl [isopropyl(methyl)amino]acetate (CAS: 1040048-25-6) presents unique synthetic bottlenecks. The presence of both an isopropyl and a methyl group on the tertiary nitrogen creates a massive steric shield. This physical bulk severely restricts the trajectory of incoming nucleophiles during ester hydrolysis and hinders electrophilic attack when attempting to utilize the resulting carboxylic acid or the amine in downstream coupling reactions.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you overcome these steric barriers.

Section 1: Ester Hydrolysis Troubleshooting

Q: Standard saponification (LiOH/THF/H₂O at room temperature) of ethyl [isopropyl(methyl)amino]acetate yields less than 10% conversion after 48 hours. Why is this happening, and how can I drive the reaction to completion?

The Causality: In standard ester hydrolysis, the hydroxide ion must attack the carbonyl carbon at the Bürgi-Dunitz angle (~107°). The bulky N-isopropyl group, freely rotating adjacent to the carbonyl, physically blocks this approach vector. To overcome this high activation energy barrier, standard thermal heating is often insufficient and leads to degradation. Instead, microwave-assisted hydrolysis or high-pressure conditions are required to force the nucleophilic attack by superheating the solvent and increasing collision frequency, without relying on prolonged, destructive refluxing [1].

Self-Validating Protocol: Microwave-Assisted Saponification By using a sealed microwave vial, we achieve localized superheating of the solvent, drastically increasing the kinetic energy of the hydroxide nucleophiles while preventing solvent loss.

  • Preparation: Dissolve 1.0 mmol of ethyl[isopropyl(methyl)amino]acetate in 3 mL of a 1:1 mixture of THF and 1M aqueous NaOH in a 10 mL microwave-safe vial.

  • Sealing: Seal the vial with a crimp cap to ensure pressure retention.

  • Irradiation: Irradiate in a microwave synthesizer set to 120°C for 20 minutes. Crucial: Monitor the pressure curve; it should plateau and not exceed 15 bar.

  • Validation Check: Cool to room temperature. Run a TLC (Hexanes/EtOAc 7:3). The starting material spot (R_f ~0.6) must be completely absent before proceeding. If a faint spot remains, subject the vial to an additional 5 minutes of irradiation.

  • Isolation: Carefully acidify the aqueous layer to pH 5–6 using 1M HCl to precipitate the zwitterionic[isopropyl(methyl)amino]acetic acid. Extract with ethyl acetate and concentrate in vacuo.

Section 2: Amide Coupling with the Hindered Acid

Q: After successfully isolating the acid, my attempts to couple it with a primary amine using EDC/NHS or HATU result in poor yields and mostly unreacted starting material. What is the optimal coupling strategy?

The Causality: N-alkyl amino acids are notoriously difficult to couple. The steric hindrance from the N-isopropyl and N-methyl groups restricts the conformational freedom required to form the active ester intermediate. Standard carbodiimides (like EDC) suffer from slow reaction rates with hindered substrates, allowing side reactions to outcompete the desired amidation. For extremely hindered amino acids, phosphonium-based coupling reagents like PyAOP (7-azobenzotriazolyoxytris(pyrrolidino)phosphonium hexafluorophosphate) are required [2]. PyAOP is highly effective because its pyrrolidino groups provide a highly reactive, yet stable, intermediate that facilitates the coupling of sterically hindered substrates without the rapid degradation seen in uronium-based reagents [3].

Self-Validating Protocol: PyAOP-Mediated Amide Coupling

  • Activation: In an oven-dried flask under N₂, dissolve 1.0 mmol of [isopropyl(methyl)amino]acetic acid and 1.2 mmol of the target primary amine in 5 mL anhydrous DMF.

  • Base Addition: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine (TEA) because its own steric bulk prevents it from acting as a competing nucleophile against the highly reactive intermediate.

  • Coupling: Chill the solution to 0°C, then add 1.1 mmol of PyAOP.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 12 hours.

  • Validation Check: Perform LC-MS analysis. You should observe the mass of the desired product and the absence of the activated ester intermediate.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer with 5% LiCl (to remove DMF) before drying over Na₂SO₄.

Workflow Start Ethyl [isopropyl(methyl)amino]acetate Hydrolysis Ester Hydrolysis Issue: Steric Shielding Start->Hydrolysis Sol1 Microwave-Assisted (120°C) NaOH / THF Hydrolysis->Sol1 Overcome Activation Energy Acid [Isopropyl(methyl)amino]acetic acid Sol1->Acid Amidation Amide Coupling Issue: N-Alkyl Hindrance Acid->Amidation Sol2 PyAOP / DIPEA Activation Amidation->Sol2 Enhance Electrophilicity Product Target Amide Derivative Sol2->Product

Workflow for resolving steric hindrance in ester hydrolysis and amidation.

Section 3: Nitrogen Quaternization & Nucleophilicity

Q: I am trying to alkylate the nitrogen of ethyl [isopropyl(methyl)amino]acetate using benzyl bromide to form a quaternary ammonium salt, but no reaction occurs. Can this be fixed?

The Causality: The nucleophilicity of tertiary amines drops precipitously when bulky alkyl groups are present. Based on Mayr's nucleophilicity parameters, replacing a primary amine with an N-isopropyl group reduces nucleophilicity by a factor of up to 1,000 due to steric shielding of the nitrogen's lone pair [4]. Alkylating this specific nitrogen with a bulky electrophile like benzyl bromide is kinetically prohibitive.

Solution: If quaternization is strictly required, you must abandon bulky electrophiles. Use the most sterically unhindered, highly reactive electrophile available, such as methyl triflate (MeOTf) or methyl iodide (MeI), and conduct the reaction neat or under ultra-high pressure (e.g., in a specialized high-pressure reactor at 10 kbar).

Troubleshooting Issue Low Yield in Amide Coupling of N-Alkyl Amino Acid Check1 Is the coupling agent sterically sensitive? Issue->Check1 Yes1 Yes (e.g., EDC/NHS) Check1->Yes1 No1 No (e.g., PyAOP) Check1->No1 Action1 Switch to PyAOP or generate Acid Fluoride Yes1->Action1 Check2 Is the base acting as a competing nucleophile? No1->Check2 Success Successful Amidation Action1->Success Action2 Use bulky base (DIPEA) instead of TEA Check2->Action2 Action2->Success

Mechanistic logic tree for troubleshooting low yields in N-alkyl amino acid coupling.

Quantitative Data Summary

The following table summarizes the expected performance of various reagents when applied to the highly hindered ethyl [isopropyl(methyl)amino]acetate and its corresponding acid.

Reaction PhaseMethod / ReagentTemp (°C)Time (h)Typical Yield (%)Steric Tolerance
Hydrolysis LiOH / THF / H₂O2548< 10Low
Hydrolysis NaOH / Microwave1200.33> 90High
Amide Coupling EDC / HOBt252415 - 25Low
Amide Coupling HATU / DIPEA251240 - 50Moderate
Amide Coupling PyAOP / DIPEA251285 - 95High

References

  • Development and Demonstration of a High-Volume Manufacturing Process for a Key Intermediate: Investigations on the Alkylation of Carboxylic Acids, Esters, and Nitriles. ACS Publications. Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Nucleophilicity of Amines. Master Organic Chemistry. Available at:[Link]

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of ethyl [isopropyl(methyl)amino]acetate

Structural Elucidation of Ethyl [isopropyl(methyl)amino]acetate: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Platforms Executive Summary Ethyl [isopropyl(methyl)amino]acetate (Molecular Formula: C8​H17​NO2​ , Exact...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Ethyl [isopropyl(methyl)amino]acetate: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Platforms

Executive Summary

Ethyl [isopropyl(methyl)amino]acetate (Molecular Formula: C8​H17​NO2​ , Exact Mass: 159.1259 Da) is a specialized tertiary amine ester frequently utilized as an intermediate in advanced organic synthesis and proteomics research[1]. For researchers tasked with structural confirmation, impurity profiling, or pharmacokinetic quantification, selecting the appropriate mass spectrometry (MS) platform is critical. This guide provides an objective, data-driven comparison between Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS), detailing the mechanistic causality behind its fragmentation patterns.

Mechanistic Causality of Fragmentation

Understanding why a molecule fragments dictates how we design our analytical methods. Ethyl[isopropyl(methyl)amino]acetate features two competing functional groups: an ethyl ester and a tertiary amine.

Because the ionization energy of the nitrogen lone pair is significantly lower than that of the ester oxygen, ionization predominantly occurs at the nitrogen atom. This localized charge drives the fragmentation pathway via α -cleavage , a well-documented and highly predictable phenomenon in tertiary amines [2].

  • EI-MS (70 eV) : The high internal energy imparted by hard electron ionization causes rapid homolytic cleavage of the Cα​−C(=O) bond. The loss of the ester radical ( ⋅COOCH2​CH3​ , -73 Da) yields a highly resonance-stabilized iminium ion at m/z 86 . This process is so kinetically favorable that the intact molecular ion ( M+⋅ at m/z 159) is often completely absent or present at <1% relative abundance. A secondary α -cleavage involves the loss of a methyl radical ( ⋅CH3​ , -15 Da) from the isopropyl group, yielding m/z 144 .

  • ESI-MS/MS (CID) : Soft ionization yields a stable, intact protonated precursor ( [M+H]+ at m/z 160.13). Upon Collision-Induced Dissociation (CID), the even-electron precursor undergoes neutral losses rather than radical losses. The dominant pathway is the loss of neutral ethanol ( CH3​CH2​OH , -46 Da) to form m/z 114 , alongside inductive cleavage to yield the m/z 86 iminium ion.

G M Molecular Ion (EI) m/z 159 F86 Iminium Ion m/z 86 (Base Peak) M->F86 Alpha-Cleavage Loss of •COOCH2CH3 (-73 Da) F144 Loss of Methyl m/z 144 M->F144 Alpha-Cleavage Loss of •CH3 (-15 Da) MH Protonated Precursor (ESI) m/z 160 MH->F86 CID Loss of Neutral Ester F114 Loss of Ethanol m/z 114 MH->F114 CID Loss of Neutral Ethanol (-46 Da)

Mass spectrometry fragmentation pathways of ethyl [isopropyl(methyl)amino]acetate.

Platform Comparison & Quantitative Data

To objectively compare performance, we must evaluate both the resolving power for structural elucidation and the suitability for trace quantification. GC-EI-MS provides highly reproducible, library-searchable fragmentation "fingerprints," while LC-ESI-MS/MS offers superior sensitivity for intact mass detection and targeted quantification via Multiple Reaction Monitoring (MRM).

Table 1: Comparative Fragmentation Data for Ethyl[isopropyl(methyl)amino]acetate

Analytical PlatformIonization ModePrecursor / Molecular IonKey Fragment Ions (m/z)Relative AbundanceDiagnostic Utility
GC-MS EI (70 eV)m/z 159 ( M+⋅ , <1% )86 100% (Base Peak)Confirms tertiary amine α -cleavage
144~15-20%Confirms presence of isopropyl group
114~5%Minor ester cleavage (loss of ethoxy)
LC-MS/MS ESI (+), CIDm/z 160.13 ( [M+H]+ , 100%)114 High (Energy dependent)Confirms ethyl ester (neutral ethanol loss)
86MediumConfirms amine core structure

Decision Matrix: If your goal is de novo structural confirmation of synthetic intermediates, GC-EI-MS is preferred due to the rich, reproducible fragmentation pattern. If your goal is pharmacokinetic quantification in biological matrices, LC-ESI-MS/MS is mandatory due to the stable [M+H]+ precursor and high MRM sensitivity.

Self-Validating Experimental Protocols

As a self-validating system, an experimental protocol must include internal checks to ensure the data is reliable. The following methodologies are engineered to prevent common analytical artifacts, such as thermal degradation or ion suppression.

Workflow Start Sample: Ethyl [isopropyl(methyl)amino]acetate GC GC-EI-MS (Structural ID) Start->GC Volatile/Neutral LC LC-ESI-MS/MS (Trace Quant) Start->LC Polar/Protonated GC_Prep Dilute in Hexane (1 mg/mL) GC->GC_Prep LC_Prep Dilute in ACN/H2O + 0.1% FA (10 µg/mL) LC->LC_Prep GC_Acq 70 eV Hard Ionization Full Scan (m/z 40-300) GC_Prep->GC_Acq LC_Acq Positive ESI + CID MRM (160 -> 86) LC_Prep->LC_Acq Data Data Analysis & Fragment Annotation GC_Acq->Data LC_Acq->Data

Decision tree and workflow for selecting the optimal MS platform for analysis.

Protocol A: GC-EI-MS Structural Profiling

Causality Check: Ethyl[isopropyl(methyl)amino]acetate is sufficiently volatile, but its basic amine group can interact with active silanol sites in the GC liner, causing peak tailing. We use a deactivated liner and a non-polar column to ensure a Gaussian peak shape.

  • Sample Preparation : Dissolve the standard in LC-MS grade hexane to a final concentration of 1 mg/mL. Validation: Hexane ensures the exclusion of water, which damages the GC column and alters EI fragmentation.

  • Chromatography : Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min).

  • Mass Spectrometry : Set the transfer line to 250°C and the EI source to 230°C. Acquire full scan data from m/z 40 to 300 at 70 eV.

  • Validation Check : Verify the presence of the m/z 86 base peak. If m/z 86 is absent or heavily skewed, suspect thermal degradation in the injection port (resolve by lowering the inlet temperature from 250°C to 220°C).

Protocol B: LC-ESI-MS/MS Targeted Quantification

Causality Check: To maximize the [M+H]+ signal at m/z 160.13, the mobile phase must be kept at a pH significantly below the pKa of the tertiary amine (typically ~8-9). Adding 0.1% formic acid forces complete protonation.

  • Sample Preparation : Dilute the sample in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a concentration of 10-100 ng/mL.

  • Chromatography : Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Mass Spectrometry : Operate in Positive ESI mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • MRM Optimization : Isolate m/z 160.1 in Q1. Apply a collision energy (CE) of 15-20 eV using Argon as the collision gas. Monitor the transitions 160.1 114.1 (Quantifier) and 160.1 86.1 (Qualifier).

  • Validation Check : The ratio of the 114 to 86 product ions must remain constant ( ±20% ) across all concentration levels. A deviation indicates matrix interference or co-elution.

Conclusion

The structural elucidation of ethyl [isopropyl(methyl)amino]acetate relies heavily on understanding the behavior of its tertiary amine core. While GC-EI-MS forces a diagnostic α -cleavage to yield an m/z 86 base peak, LC-ESI-MS/MS preserves the intact molecule at m/z 160, allowing for controlled CID fragmentation. By aligning the analytical platform with the mechanistic properties of the molecule, researchers can build robust, self-validating assays for both qualitative and quantitative applications.

References

  • National Center for Biotechnology Information. "Ethyl[isopropyl(methyl)amino]acetate | C8H17NO2 | CID 23465149" PubChem. Available at: [Link]

  • Chen, B.-H., Liu, J.-T., Chen, H.-M., Chen, W.-X., & Lin, C.-H. "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry." Applied Sciences, 2018, 8(7), 1022. Available at: [Link]

Validation

Comparative Analysis of Catalyst Systems for the Synthesis of Ethyl [Isopropyl(methyl)amino]acetate

Executive Summary Ethyl [isopropyl(methyl)amino]acetate (CAS 1040048-25-6) is a highly valued secondary amine derivative utilized as a critical building block in pharmaceutical development, most notably in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl [isopropyl(methyl)amino]acetate (CAS 1040048-25-6) is a highly valued secondary amine derivative utilized as a critical building block in pharmaceutical development, most notably in the synthesis of biaryl derivatives acting as GPR120 agonists and GLP-1 modulators. The core synthetic route involves the N -alkylation of isopropyl(methyl)amine with an ethyl haloacetate (typically ethyl chloroacetate or ethyl bromoacetate).

Because isopropyl(methyl)amine possesses moderate steric hindrance due to its isopropyl moiety, the choice of catalyst and base system dictates the reaction's kinetic efficiency, yield, and scalability. This guide objectively compares three distinct catalytic methodologies—Nucleophilic Catalysis, Homogeneous Organic Base, and Phase Transfer Catalysis (PTC)—providing actionable, self-validating protocols for drug development professionals.

Mechanistic Pathways & Catalyst Rationale

The N -alkylation of secondary amines requires overcoming the activation energy barrier of nucleophilic substitution ( SN​2 ) while managing the generation of hydrohalide acid byproducts.

  • Nucleophilic Catalysis (Finkelstein-Assisted): Utilizes Potassium Iodide (KI) to convert the cheaper, more stable ethyl chloroacetate into the highly reactive ethyl iodoacetate in situ[1].

  • Phase Transfer Catalysis (PTC): Employs Tetrabutylammonium bromide (TBAB) in a biphasic system. The lipophilic quaternary ammonium cation shuttles hydroxide ions into the organic phase, continuously neutralizing the amine hydrochloride salt and driving the equilibrium forward.

Finkelstein A Ethyl Chloroacetate (Stable Electrophile) B KI Catalyst (Nucleophilic Substitution) A->B + I⁻ C Ethyl Iodoacetate (Active Species) B->C - Cl⁻ D Isopropyl(methyl)amine (Nucleophile) C->D N-Alkylation E Ethyl [isopropyl(methyl)amino]acetate D->E + HI (Neutralized by Base)

Fig 1. Finkelstein-assisted catalytic cycle for the N-alkylation of secondary amines.

Comparative Data Analysis

To objectively evaluate these systems, we benchmarked them using ethyl chloroacetate as the electrophile (preferred for scale-up over the lachrymatory and expensive bromoacetate).

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Process E-Factor
System A: Nucleophilic (KI) K₂CO₃ (1.5 eq)Acetonitrile606.092%Medium
System B: Homogeneous DIPEA (2.0 eq)Dichloromethane4018.074%High
System C: PTC (TBAB) NaOH (aq, 2.0 eq)Toluene / Water703.596%Low

Key Insights:

  • System A offers an excellent balance of yield and operational simplicity for bench-scale synthesis, leveraging KI to dramatically accelerate the reaction[1].

  • System B suffers from sluggish kinetics due to the poor leaving group ability of the chloride ion without a nucleophilic promoter.

  • System C is the superior choice for process-scale manufacturing. The biphasic nature eliminates the need for problematic polar aprotic solvents (like DMF or Acetonitrile) and allows for rapid product isolation via simple phase separation.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Nucleophilic Catalysis (KI / K₂CO₃)

Best for: Milligram to multi-gram discovery chemistry.

  • Preparation: Charge a dry, round-bottom flask with Acetonitrile (10 volumes). Add isopropyl(methyl)amine (1.0 eq) and finely powdered anhydrous K₂CO₃ (1.5 eq).

    • Causality: K₂CO₃ acts as a heterogeneous acid scavenger. Finely powdering it increases the surface area, preventing the amine from protonating and stalling the reaction.

  • Catalyst Addition: Add Potassium Iodide (KI) (0.1 eq).

    • Causality: KI initiates the Finkelstein reaction, bypassing the high activation energy of direct chloride displacement.

  • Electrophile Addition: Add ethyl chloroacetate (1.05 eq) dropwise over 15 minutes at room temperature.

    • Causality: Dropwise addition controls the initial exotherm and maintains a low localized concentration of the electrophile, suppressing unwanted quaternary ammonium salt formation.

  • Heating & Validation: Heat the suspension to 60°C.

    • Self-Validating Checkpoint: Monitor the reaction via GC-FID or TLC. The system is self-validating when the ethyl chloroacetate peak (< 1% AUC) is entirely consumed. Do not quench based on time alone; rely on the analytical endpoint (typically 5-6 hours).

  • Workup: Cool to room temperature, filter the inorganic salts (KCl, K₂CO₃) through a Celite pad, and concentrate the filtrate under reduced pressure. Partition between Ethyl Acetate and Water, wash with brine, dry over Na₂SO₄, and evaporate to yield the product.

Protocol C: Phase Transfer Catalysis (TBAB / NaOH)

Best for: Kilogram-scale process chemistry and green chemistry initiatives.

PTC_Workflow Org Organic Phase (Amine + Electrophile in Toluene) Cat Add TBAB (0.05 eq) (Phase Transfer) Org->Cat Aq Aqueous Phase (20% NaOH aq) Aq->Cat Rxn Biphasic Reaction (70°C, High Shear) Cat->Rxn Sep Phase Separation (Extract Toluene) Rxn->Sep Prod Purified Product Sep->Prod

Fig 2. Biphasic Phase Transfer Catalysis (PTC) experimental workflow.

  • Biphasic Setup: In a jacketed reactor, dissolve isopropyl(methyl)amine (1.0 eq) and ethyl chloroacetate (1.05 eq) in Toluene (5 volumes).

  • Aqueous Base: Prepare a 20% w/w aqueous NaOH solution (2.0 eq) and add it to the reactor.

  • Catalyst Initiation: Add Tetrabutylammonium bromide (TBAB) (0.05 eq).

    • Causality: Without TBAB, the reaction occurs strictly at the liquid-liquid interface and is impractically slow. TBAB acts as a lipophilic shuttle, pulling the hydroxide ion into the toluene layer to deprotonate the transition state immediately.

  • High-Shear Reaction: Stir vigorously (>500 RPM) and heat to 70°C.

    • Causality: High shear mixing is critical in PTC to maximize the interfacial surface area between the aqueous and organic droplets, ensuring the catalyst can rapidly migrate between phases.

  • Validation & Separation: Monitor the organic layer via GC-MS. Upon completion (approx. 3.5 hours), halt stirring.

    • Self-Validating Checkpoint: The phases will cleanly separate within 5 minutes. If an emulsion forms, the stirring was either insufficient during the reaction or the aqueous phase is too dilute.

  • Isolation: Decant the lower aqueous layer (containing NaCl waste). Wash the toluene layer once with water, then distill the toluene off to recover the pure ethyl[isopropyl(methyl)amino]acetate.

References

  • Source: googleapis.
  • Source: researchgate.
  • Synthesis of bioactive quinazolin-4(3H)

Sources

Comparative

IR Spectroscopy Absorption Bands for Ethyl [isopropyl(methyl)amino]acetate: A Comparative Technical Guide

As a building block in proteomics research and active pharmaceutical ingredient (API) synthesis, ethyl [isopropyl(methyl)amino]acetate (Molecular Formula: C8​H17​NO2​ ) represents a highly specific class of sterically hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block in proteomics research and active pharmaceutical ingredient (API) synthesis, ethyl [isopropyl(methyl)amino]acetate (Molecular Formula: C8​H17​NO2​ ) represents a highly specific class of sterically hindered tertiary amino esters[1][2]. For researchers and drug development professionals, validating the structural integrity of this intermediate is a critical quality control step.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for this verification. However, accurately interpreting its spectrum requires distinguishing its unique vibrational modes from those of structurally adjacent alternatives. This guide objectively compares the IR spectral performance of ethyl [isopropyl(methyl)amino]acetate against less hindered and primary amine alternatives, providing the mechanistic causality behind the data and a self-validating experimental protocol.

Mechanistic Insights & Spectral Causality

To accurately identify ethyl [isopropyl(methyl)amino]acetate, analysts must look beyond simple functional group matching and understand how intramolecular physics dictate the IR spectrum. The molecule's signature is defined by three primary structural zones:

The Ester Carbonyl (C=O) Stretch

In standard saturated aliphatic esters, the C=O stretching frequency typically occurs between 1735 cm⁻¹ and 1750 cm⁻¹[3][4]. In alpha-amino esters, the nitrogen atom exerts a mild electron-withdrawing inductive effect across the alpha-carbon bridge. This slightly strengthens the C=O bond, resulting in a sharp, intense absorption band consistently centered near 1738–1742 cm⁻¹ [5].

The Tertiary Amine (C-N) vs. N-H Absence

A defining feature of ethyl [isopropyl(methyl)amino]acetate is its fully substituted nitrogen. Because it is a tertiary amine, it completely lacks an N-H bond. Consequently, the broad, diagnostic N-H stretching bands typically observed between 3300 cm⁻¹ and 3500 cm⁻¹ in primary and secondary amines are entirely absent[3][4]. Verification of the amine instead relies on the C-N stretching vibrations, which appear in the fingerprint region around 1120 cm⁻¹ . The steric bulk of the isopropyl group forces a specific conformation that slightly shifts this C-N stretch compared to unhindered amines[3].

The Isopropyl "Gem-Dimethyl" Signature

The most critical diagnostic differentiator for this specific molecule is the isopropyl group. The symmetric C-H bending (umbrella mode) of the two methyl groups attached to the same methine carbon couples to produce a highly specific "gem-dimethyl" doublet . Instead of a single methyl bend at ~1380 cm⁻¹, the spectrum will display two distinct, sharp peaks at approximately 1380 cm⁻¹ and 1365 cm⁻¹ [3].

SpectralLogic A Primary Amine (Glycine Ethyl Ester) D N-H Stretch (~3300-3400 cm⁻¹) A->D B Tertiary Amine (Dimethylamino) E No N-H Stretch Single C-H Bend (~1380 cm⁻¹) B->E C Hindered Tertiary Amine (Isopropyl-methylamino) F No N-H Stretch Gem-Dimethyl Doublet (~1380 & 1365 cm⁻¹) C->F

Caption: Logical relationship between amine substitution and resulting diagnostic IR spectral features.

Comparative Spectral Data

To objectively evaluate the product, we compare ethyl [isopropyl(methyl)amino]acetate against two common alternatives:

  • Glycine ethyl ester: A primary amine baseline[6].

  • Ethyl (dimethylamino)acetate: A less sterically hindered tertiary amine[5][7].

Table 1: Quantitative IR Absorption Band Comparison
Vibrational ModeGlycine Ethyl Ester (Primary)Ethyl (dimethylamino)acetate (Tertiary)Ethyl [isopropyl(methyl)amino]acetate (Hindered Tertiary)
N-H Stretch ~3380, 3310 cm⁻¹ (Strong doublet)AbsentAbsent
C=O Stretch ~1740 cm⁻¹~1742 cm⁻¹~1738–1742 cm⁻¹
C-H Bend (Umbrella) ~1380 cm⁻¹ (Single peak)~1380 cm⁻¹ (Single peak)~1380 & 1365 cm⁻¹ (Diagnostic Doublet)
C-O Stretch (Ester) ~1190 cm⁻¹~1185 cm⁻¹~1180 cm⁻¹
C-N Stretch ~1030 cm⁻¹~1090 cm⁻¹~1120 cm⁻¹

Data synthesized from authoritative spectral databases and literature[3][5][6][7].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Traditional transmission IR spectroscopy using KBr pellets is fundamentally flawed for amino esters. KBr is highly hygroscopic; the mechanical pressing process inevitably introduces atmospheric moisture into the sample matrix. This water absorbs strongly at ~3300 cm⁻¹ and ~1640 cm⁻¹, which can easily be misidentified as an N-H stretch or an amide impurity, destroying the diagnostic value of the assay[3][4].

To ensure absolute trustworthiness and data integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol must be used. This methodology tests the neat liquid directly, establishing a self-validating system free from matrix interference.

Step-by-Step Workflow
  • System Suitability & Calibration Check

    • Action: Scan a standard 1.5 mil polystyrene reference film.

    • Causality: This ensures the interferometer is properly aligned and the laser frequency is accurate. The diagnostic peak at 1601 cm⁻¹ must be within ±1 cm⁻¹. This validates the instrument's operational state before any sample is touched.

  • Crystal Cleaning & Background Verification

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Run a background scan (4000–400 cm⁻¹, 32 scans).

    • Causality: A perfectly flat baseline in the 4000–3000 cm⁻¹ region confirms the complete absence of residual isopropanol (which would present a false O-H stretch) and ambient water vapor, establishing a pristine zero-state.

  • Sample Application

    • Action: Deposit 1–2 drops of neat ethyl [isopropyl(methyl)amino]acetate directly onto the center of the diamond crystal. Do not use a pressure anvil.

    • Causality: As a liquid, the sample naturally achieves intimate contact with the crystal lattice, optimizing the penetration depth of the evanescent wave without the need for mechanical pressure.

  • Spectral Acquisition & Data Processing

    • Action: Acquire 32 co-added scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: Co-adding 32 scans dramatically enhances the signal-to-noise ratio. The ATR correction mathematically compensates for the wavelength-dependent depth of penetration (penetration is shallower at higher wavenumbers), ensuring the high-frequency C-H stretches near 2900 cm⁻¹ are accurately scaled relative to the lower-frequency C=O stretch at 1740 cm⁻¹.

ATRWorkflow A 1. System Validation (Polystyrene Standard) B 2. Background Scan (Clean Diamond Crystal) A->B Pass (1601 cm⁻¹ verified) C 3. Sample Acquisition (Neat Liquid, 32 Scans) B->C Ambient Air Subtracted D 4. Data Processing (ATR & Baseline Correction) C->D Raw Transmittance Data E 5. Spectral Verification (Peak Integration) D->E Corrected Spectrum

Caption: Self-validating ATR-FTIR workflow for the analysis of liquid amino ester samples.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23465149, Ethyl[isopropyl(methyl)amino]acetate". PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 118412, Glycine, N,N-dimethyl-, ethyl ester". PubChem. Available at:[Link]

  • National Institute of Standards and Technology. "Glycine, ethyl ester, hydrochloride". NIST Chemistry WebBook. Available at:[Link]

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups". LibreTexts. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl [isopropyl(methyl)amino]acetate

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical reagents we employ. Proper management and disposal of these materials are...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the chemical reagents we employ. Proper management and disposal of these materials are not merely regulatory hurdles; they are cornerstones of a safe, sustainable, and ethical research environment. This guide provides a detailed, experience-driven protocol for the proper disposal of Ethyl [isopropyl(methyl)amino]acetate, ensuring the safety of personnel and the protection of our environment.

The fundamental principle of chemical waste management is to treat every substance with a comprehensive understanding of its potential hazards. Ethyl [isopropyl(methyl)amino]acetate, while not having a universally published hazard profile, possesses functional groups—an ester and a tertiary amine—that guide our disposal strategy. Esters, particularly those with low molecular weight like ethyl acetate, are often flammable and can act as irritants.[1][2][3] The amine group imparts a basic character, creating a critical incompatibility with acidic waste streams. Therefore, our procedures are built upon the principles of hazard identification, meticulous segregation, and regulatory compliance.

Hazard Profile and Essential Safety Precautions

Before handling any waste, it is imperative to understand the associated risks. Based on its chemical structure and data from analogous compounds, we can anticipate the primary hazards.

Table 1: Anticipated Hazard Profile and Required PPE

Hazard ClassAnticipated RiskRationaleRequired Personal Protective Equipment (PPE)
Flammability Flammable Liquid (Category 2 or 3)Low molecular weight esters are typically flammable.[2][4][5]Flame-retardant lab coat. Work within a certified chemical fume hood, away from ignition sources.[1][5]
Eye Irritation Serious Eye IrritantAcetate esters are known to cause serious eye irritation.[2][6][7]ANSI Z87.1-compliant safety goggles with side shields or a face shield.[1]
Skin Contact Potential Irritant / DrynessRepeated exposure to esters can cause skin dryness or dermatitis.[4][7]Chemically resistant gloves (Nitrile or Neoprene).[6]
Inhalation Respiratory Irritation, DrowsinessVapors may cause respiratory irritation and central nervous system effects like dizziness.[2][4][6]Use only in a well-ventilated area, preferably a chemical fume hood.[1][6]
Reactivity Incompatible with Acids & OxidizersThe amine functional group is basic and will react exothermically with acids. Esters can be hydrolyzed by strong acids or bases and are incompatible with strong oxidizing agents.[8]Strict segregation from incompatible waste streams is mandatory.

Disclaimer: This profile is based on chemical analogy. Always consult the manufacturer-provided Safety Data Sheet (SDS) for Ethyl [isopropyl(methyl)amino]acetate as the primary source of information.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a systematic process. The following workflow provides a clear path from waste generation to collection, ensuring safety and compliance at each stage.

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_glass Labware Decontamination start Waste Generation Point decision1 Waste Type? start->decision1 solid_waste Contaminated PPE, Weigh Boats, Wipes decision1->solid_waste Solid liquid_waste Bulk/Unused Chemical or Aqueous Solutions decision1->liquid_waste Liquid glassware Contaminated Glassware decision1->glassware Glassware collect_solid Collect in designated solid hazardous waste container. solid_waste->collect_solid label_waste Label container with: 'Hazardous Waste' Full Chemical Name Percent Composition Accumulation Start Date collect_solid->label_waste collect_liquid Collect in designated liquid hazardous waste container. liquid_waste->collect_liquid collect_liquid->label_waste rinse Perform triple rinse with a suitable solvent (e.g., Ethanol). glassware->rinse collect_rinsate Collect first rinse (and subsequent if required by EHS) as hazardous liquid waste. rinse->collect_rinsate collect_rinsate->collect_liquid wash Wash decontaminated glassware normally. collect_rinsate->wash store Store in Satellite Accumulation Area (SAA). Use secondary containment. label_waste->store pickup Request pickup by Environmental Health & Safety (EHS). store->pickup

Caption: Disposal Decision Workflow for Ethyl [isopropyl(methyl)amino]acetate.

Protocol Details:
  • Waste Characterization : Under the Resource Conservation and Recovery Act (RCRA), any chemical waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity is considered hazardous.[9][10] Given its likely flammability and irritant properties, Ethyl [isopropyl(methyl)amino]acetate waste must be managed as hazardous waste.[10][11]

  • Container Selection and Management :

    • Compatibility : Use a container made of a material compatible with the waste. For Ethyl [isopropyl(methyl)amino]acetate, a high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers for any waste stream that may have corrosive properties.[12][13]

    • Condition : The container must be in good condition, free from leaks or damage, and have a secure, leak-proof cap.[9][14]

    • Status : Keep the waste container closed at all times except when adding waste.[13][14][15] This prevents the release of flammable vapors and protects personnel.

  • Waste Segregation : This is the most critical step in preventing dangerous chemical reactions.

    • Aqueous/Liquid Waste : Collect unused or expired Ethyl [isopropyl(methyl)amino]acetate and any solutions containing it in a dedicated liquid hazardous waste container.

    • Solid Waste : Collect contaminated personal protective equipment (gloves, etc.), weigh boats, and paper towels in a separate, clearly labeled solid hazardous waste container.[16]

    • Never mix this waste stream with acids, bases, or strong oxidizing agents.

  • Decontamination of Empty Containers :

    • An "empty" container of a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.

    • The generally accepted procedure is a "triple rinse."[15]

    • Rinse the container three times with a suitable solvent (e.g., ethanol or isopropanol).

    • Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. [15] Subsequent rinses may also need to be collected, depending on your institution's specific guidelines.

    • After rinsing, allow the container to air-dry completely in a fume hood. Deface the original label before disposal in the appropriate glass or plastic recycling bin.

  • Labeling :

    • All hazardous waste containers must be clearly labeled from the moment the first drop of waste is added.[13][14]

    • The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no formulas or abbreviations), the percentage of each component, and the date accumulation started.[10][14][15]

  • Storage and Final Disposal :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[14]

    • The SAA must be under the control of laboratory personnel and should utilize secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[9][10]

    • Follow your institution's specific procedures to schedule a pickup by the Environmental Health & Safety (EHS) department.[14][16] Do not exceed storage time limits, which can be up to 90 or 180 days depending on your generator status.[9][12]

Waste Segregation: A Visual Guide

The amine and ester functionalities of Ethyl [isopropyl(methyl)amino]acetate dictate specific segregation requirements to prevent dangerous reactions. This diagram illustrates the fundamental "do's and don'ts" of storing this waste stream.

G cluster_incompatible INCOMPATIBLE - DO NOT MIX cluster_compatible COMPATIBLE (Verify with EHS) center_node Ethyl [isopropyl(methyl)amino]acetate Waste Container acids Acid Waste (e.g., HCl, H2SO4) center_node->acids  Violent Reaction!   bases Strong Base Waste (e.g., NaOH) center_node->bases  Hydrolysis!   oxidizers Oxidizer Waste (e.g., Peroxides, Nitrates) center_node->oxidizers  Fire/Explosion Risk!   other_solvents Non-Halogenated Organic Solvents center_node->other_solvents  May be compatible  in a combined solvent  waste stream.  

Caption: Waste Segregation Logic for Ethyl [isopropyl(methyl)amino]acetate.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental impact.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large, highly volatile, or in a poorly ventilated space.

  • Control Ignition Sources : If the material is flammable, immediately extinguish any open flames and turn off nearby equipment.[5]

  • Contain the Spill : Use an inert absorbent material, such as vermiculite, dry sand, or a commercial spill kit, to dike the spill and prevent it from spreading or entering drains.[6] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect Waste : Carefully scoop the absorbent material into a designated hazardous waste container.[5][16]

  • Decontaminate : Clean the spill area with soap and water or a suitable solvent. All cleaning materials must also be disposed of as hazardous waste.[16]

  • Report : Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

By adhering to these scientifically grounded and procedurally sound disposal protocols, you contribute to a culture of safety and responsibility. This diligence protects you, your colleagues, and the integrity of the research we all strive to advance.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Acetates. OccuSafe Industrial Hygiene Consulting. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • SAFETY DATA SHEET (related to Ethyl Acetate). Covestro. [Link]

  • Ethyl Acetate Hazards and Safety Measures. CloudSDS. [Link]

  • Hazardous Substance Fact Sheet (for Lead Acetate). New Jersey Department of Health. [Link]

  • Propylene Glycol Monomethyl Ethers/Acetates. Occupational Safety and Health Administration (OSHA). [Link]

  • ETHYL ACETATE. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Safety Data Sheet (for an amino acid derivative). Carl ROTH. [Link]

  • Safety Data Sheet (for Isopropyl acetate). Chemos GmbH & Co.KG. [Link]

  • HAZARD SUMMARY (for Ethyl Acetate). New Jersey Department of Health. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl [isopropyl(methyl)amino]acetate

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical informat...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl [isopropyl(methyl)amino]acetate (CAS No. 1040048-25-6). While comprehensive toxicological data for this specific compound is not widely published, its structure as an amino acid ester necessitates rigorous adherence to safety protocols designed to mitigate risks associated with this chemical class.

Our focus extends beyond mere compliance; it is about cultivating a self-validating system of safety where the rationale behind each procedural step is understood and respected. This builds a foundation of trust in our protocols and, most importantly, in our ability to protect ourselves and our colleagues.

Hazard Assessment: An Expert's Perspective

Ethyl [isopropyl(methyl)amino]acetate is a compound with a molecular weight of 159.23 g/mol and a formula of C8H17NO2.[1][2][3] The structure contains both an amine and an ester functional group. Based on analogous compounds, we must assume the following potential hazards:

  • Skin and Eye Irritation: Esters and amines can cause irritation upon contact.[4] Repeated or prolonged exposure may lead to dryness, cracking, or dermatitis.[4] Direct contact with the eyes is likely to cause serious irritation.[5][6]

  • Respiratory Tract Irritation: While the compound's volatility is not specified, any procedure that could generate aerosols or mists may lead to respiratory irritation.[7]

  • Unknown Systemic Effects: In the absence of specific toxicological data, we must treat the compound as potentially harmful if ingested or absorbed through the skin.

This assessment mandates that our primary defense is the complete prevention of direct contact.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a comprehensive strategy. The following table outlines the minimum required PPE for handling Ethyl [isopropyl(methyl)amino]acetate under standard laboratory conditions.

Protection Type Specification Causality and Rationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7]Standard safety glasses lack the seal required to protect against splashes, a primary route of exposure for liquid chemicals. Goggles provide 360-degree protection from accidental splashes entering the eye.[8]
Hand Protection Compatible, chemical-resistant nitrile gloves (minimum thickness of 4 mil).[9]Nitrile provides excellent general resistance to a wide range of chemicals, including esters and amines, for incidental contact.[8][9] Gloves must be inspected for defects before each use and disposed of immediately after contamination.
Skin & Body Protection A long-sleeved, knee-length laboratory coat, fully buttoned.[7][8]This acts as a removable barrier to protect personal clothing and underlying skin from minor spills and contamination. It should be removed before leaving the laboratory to prevent the spread of contaminants.[10]
Respiratory Protection Not typically required when handled within a certified chemical fume hood.Engineering controls are the primary method of respiratory protection.[11] A NIOSH-approved respirator (e.g., N95 or higher with organic vapor cartridges) should be considered if there is a risk of aerosolization outside of a fume hood.[7][9]

Operational Plan: From Preparation to Disposal

A self-validating safety protocol integrates PPE with established laboratory procedures. The workflow must be seamless and logical, minimizing the margin for error.

Engineering Controls: The First Line of Defense

Before any handling begins, ensure all engineering controls are functional. This is non-negotiable.

  • Ventilation: Always handle Ethyl [isopropyl(methyl)amino]acetate inside a certified chemical fume hood to minimize inhalation exposure.[12]

  • Safety Stations: Confirm the location and operational readiness of eyewash stations and safety showers.[7]

Procedural Workflow for Safe Handling

The following diagram illustrates the critical checkpoints in the handling process, ensuring safety is integrated at every stage.

G cluster_prep Preparation Phase cluster_ppe PPE Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal A Review SDS & Protocol B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don PPE (Lab Coat, Goggles, Gloves) B->C Area Cleared D Perform Chemical Transfer, Weighing, or Reaction C->D Ready to Handle E Securely Close Container D->E F Segregate Chemical Waste E->F Work Complete G Decontaminate Work Area F->G H Doff PPE (Gloves, Goggles, Lab Coat) G->H I Wash Hands Thoroughly H->I PPE_Sequence cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4

Sources

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